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  • Product: 4-(3,3-Dimethylazetidin-2-yl)pyridine
  • CAS: 1781917-86-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(3,3-Dimethylazetidin-2-yl)pyridine: Structure, Properties, and Application in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 4-(3,3-Dimethylazetidin-2-yl)pyridine, a heterocyclic building block of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(3,3-Dimethylazetidin-2-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, structural features, and physicochemical properties. Emphasis is placed on the strategic importance of its constituent moieties—the conformationally rigid gem-dimethylazetidine and the versatile pyridine ring—in the context of modern drug design. A plausible synthetic pathway is outlined, alongside a thorough analysis of its potential applications as a scaffold or intermediate in developing novel therapeutics. Furthermore, this guide consolidates essential safety, handling, and storage information based on current GHS classifications to ensure its responsible use in a research environment.

Chemical Identity and Physicochemical Properties

4-(3,3-Dimethylazetidin-2-yl)pyridine is a substituted heterocyclic compound featuring a pyridine ring attached at the 2-position of a 3,3-dimethylazetidine moiety. Its unique structural arrangement offers a valuable scaffold for introducing specific three-dimensional geometry into drug candidates.

Nomenclature and Key Identifiers

The unambiguous identification of this compound is critical for procurement, regulatory compliance, and scientific communication. Key identifiers are summarized in the table below.

IdentifierValueSource(s)
Chemical Name 4-(3,3-dimethylazetidin-2-yl)pyridine[1]
CAS Number 1781917-86-9[1][2][3]
Molecular Formula C₁₀H₁₄N₂[2][3][4]
SMILES CC1(CNC1C2=CC=NC=C2)C[4]
InChI InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-3-5-11-6-4-8/h3-6,9,12H,7H2,1-2H3[4]
InChIKey OVCUSDDNWFWDER-UHFFFAOYSA-N[4]
Physicochemical Data

The predicted and reported physicochemical properties of the compound are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Weight 162.23 g/mol [3]
Monoisotopic Mass 162.11569 Da[4]
XlogP (Predicted) 1.2[4]
Appearance Not specified; likely a liquid or low-melting solid
Recommended Storage 4°C[3]

Structural Analysis and Medicinal Chemistry Rationale

The structure of 4-(3,3-Dimethylazetidin-2-yl)pyridine is not merely a combination of two rings; it is a carefully designed scaffold whose features address common challenges in drug development, such as metabolic stability, solubility, and conformational control.

The Azetidine Ring: A Strained Scaffold for Innovation

Azetidines are four-membered, saturated nitrogen-containing heterocycles.[5] Their high ring strain makes them unique building blocks in medicinal chemistry.[5][6]

  • Conformational Rigidity : Unlike more flexible five- or six-membered rings, the azetidine ring locks the substituent (the pyridine ring in this case) into a more defined spatial orientation. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Improved Physicochemical Properties : The presence of the nitrogen atom and the sp³-rich character of the azetidine ring often enhance aqueous solubility and reduce lipophilicity compared to corresponding carbocyclic analogs, which are favorable properties for drug candidates.[5]

  • Metabolic Stability : The azetidine scaffold is a common tool used to design metabolically robust compounds.[5]

The Gem-Dimethyl Group: An Anchor of Stability

The two methyl groups at the C3 position are a critical feature. This "gem-dimethyl" substitution imparts several advantages:

  • Thorpe-Ingold Effect : The gem-dimethyl groups can promote ring-closing reactions during synthesis and provide conformational locking. This steric hindrance shields the adjacent C-H bonds from metabolic enzymes (e.g., Cytochrome P450s), often improving the compound's pharmacokinetic profile.

  • Lipophilicity Modulation : These methyl groups increase the lipophilicity of the molecule, which can be fine-tuned to achieve the desired balance for cell permeability and target engagement.

The Pyridine Moiety: A Versatile Pharmacophore

The pyridine ring is one of the most ubiquitous heterocycles in approved drugs.[7]

  • Hydrogen Bonding : The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.

  • Aromatic Interactions : The ring can participate in π-π stacking and other non-covalent interactions within a receptor's binding pocket.

  • Vector for Further Functionalization : The pyridine ring can be further substituted to explore structure-activity relationships (SAR) or to attach other functional groups.

Stereochemistry

The C2 carbon of the azetidine ring is a chiral center. The commercially available material is typically a racemate. For drug development purposes, the separation of enantiomers and evaluation of their individual biological activities and pharmacokinetic profiles would be a critical step, as stereoisomers often exhibit different properties.

COMPOUND 4-(3,3-Dimethylazetidin-2-yl)pyridine AZETIDINE Azetidine Ring COMPOUND->AZETIDINE GEM_DIMETHYL Gem-Dimethyl Group COMPOUND->GEM_DIMETHYL PYRIDINE Pyridine Ring COMPOUND->PYRIDINE RIGIDITY Conformational Rigidity AZETIDINE->RIGIDITY SOLUBILITY Improved Solubility AZETIDINE->SOLUBILITY GEM_DIMETHYL->RIGIDITY STABILITY Metabolic Stability GEM_DIMETHYL->STABILITY PHARMACOPHORE H-Bond Acceptor / π-Stacking PYRIDINE->PHARMACOPHORE

Caption: Relationship between structural features and their functional implications in drug design.

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for 4-(3,3-Dimethylazetidin-2-yl)pyridine are not widely published, a plausible route can be designed based on established methodologies for azetidine synthesis.[8] The key challenge lies in the controlled formation of the strained four-membered ring.[3]

Plausible Synthetic Workflow

A logical approach involves the intramolecular cyclization of a suitably functionalized precursor derived from pyridine.

Step-by-Step Protocol (Hypothetical):

  • Precursor Synthesis : Start with 4-cyanopyridine. A Grignard reaction with isobutyryl chloride followed by reduction would yield a precursor alcohol, 2-(pyridin-4-yl)-3,3-dimethylbutan-1-ol.

  • Functional Group Interconversion : The primary alcohol is converted to a good leaving group, such as a tosylate or mesylate.

  • Amination : The carbon bearing the pyridine ring is halogenated (e.g., via NBS bromination). This is followed by amination to introduce the nitrogen atom required for the azetidine ring.

  • Intramolecular Cyclization : The crucial ring-forming step. Treatment of the γ-amino tosylate/mesylate with a strong, non-nucleophilic base (e.g., NaH or KOtBu) would induce an intramolecular nucleophilic substitution (SN2) reaction, where the amine displaces the leaving group to form the azetidine ring.[1]

  • Purification : The final product would be purified using standard techniques such as column chromatography or distillation to yield 4-(3,3-Dimethylazetidin-2-yl)pyridine.

A 4-Cyanopyridine + Isobutyryl Precursor B Intermediate Alcohol (2-(pyridin-4-yl)-3,3-dimethylbutan-1-ol) A->B Grignard/Reduction C Activation & Amination (γ-Amino Tosylate Precursor) B->C Tosylation/Halogenation/Amination D Intramolecular Cyclization (Base-mediated S_N2 reaction) C->D NaH or KOtBu E 4-(3,3-Dimethylazetidin-2-yl)pyridine (Final Product) D->E Workup & Purification

Caption: A plausible, multi-step synthetic workflow for the target compound.

Chemical Reactivity
  • Azetidine Nitrogen : The secondary amine of the azetidine ring is nucleophilic and can undergo N-alkylation, N-acylation, or sulfonylation, allowing for its incorporation into larger molecular frameworks.

  • Pyridine Nitrogen : The pyridine nitrogen is basic and can be protonated to form salts, which can improve solubility and crystallinity. It can also be oxidized to the corresponding N-oxide.

Applications in Research and Drug Discovery

The title compound is primarily utilized as a complex building block for the synthesis of active pharmaceutical ingredients (APIs). Its structure is particularly relevant in the design of inhibitors or modulators for various biological targets.

  • Scaffold for CNS Agents : The conformational rigidity and polarity of the azetidine ring make it an attractive scaffold for central nervous system (CNS) targets, where precise ligand positioning is often required.

  • Bioisosteric Replacement : The 3,3-dimethylazetidine group can serve as a bioisostere for other common motifs like piperidine or pyrrolidine. This substitution can drastically alter a molecule's properties, potentially overcoming issues with metabolic instability, toxicity, or poor solubility while maintaining or improving biological activity.

  • Fragment-Based Drug Design (FBDD) : As a relatively small and rigid molecule with clear vector points for elaboration (the azetidine N-H and the pyridine ring), it is an ideal candidate for fragment-based screening libraries.

Compounds incorporating both azetidine and pyridine motifs have shown a wide range of biological activities, including antimicrobial and antiviral properties, underscoring the therapeutic potential of this structural combination.[2][7]

Safety, Handling, and Storage

As a research chemical, 4-(3,3-Dimethylazetidin-2-yl)pyridine must be handled with appropriate caution. The following hazard information is based on notified GHS classifications.[1]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity GHS07WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation.
Serious Eye Damage GHS05DangerH318: Causes serious eye damage.
STOT - Single Exposure GHS07WarningH336: May cause drowsiness or dizziness.
Recommended Handling Protocols
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.

  • Engineering Controls : All handling should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors or aerosols.

  • Emergency Procedures : An eyewash station and safety shower must be readily accessible. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. In case of skin contact, wash with plenty of soap and water.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of 4°C is recommended by suppliers.[3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(3,3-Dimethylazetidin-2-yl)pyridine is a sophisticated chemical building block whose value lies in the synergistic combination of its structural features. The rigid, metabolically-shielded azetidine scaffold combined with the versatile pyridine pharmacophore provides a powerful tool for medicinal chemists. Its application in drug discovery programs allows for the exploration of novel chemical space and the development of drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the advancement of therapeutic sciences.

References

  • NextSDS. 4-(3,3-dimethylazetidin-2-yl)pyridine — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 4-(3,3-dimethylazetidin-2-yl)pyridine. Available from: [Link]

  • Gulea, M., & Serafim, V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3284. Available from: [Link]

  • Akbar, M. S., & Uddin, M. S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. Available from: [Link]

  • Al-Amin, M., & Hoveyda, A. H. (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 140(4), 1269-1273. Available from: [Link]

  • Elsevier. (2021). Azetidine Synthesis. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • De Nanteuil, F., Defrance, T., & Wencel-Delord, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5524-5566. Available from: [Link]

Sources

Exploratory

Comprehensive Analytical Profiling of 4-(3,3-Dimethylazetidin-2-yl)pyridine: Molecular Weight, Exact Mass, and HRMS Workflows

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the molecular characterization and mass spectrometry profiling of 4-(3,3-Dimethylazetidin-2-yl)pyridine. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the molecular characterization and mass spectrometry profiling of 4-(3,3-Dimethylazetidin-2-yl)pyridine.

Executive Summary

In modern drug discovery, nitrogen-rich heterocycles like 4-(3,3-Dimethylazetidin-2-yl)pyridine are highly valued for their ability to modulate physicochemical properties, improve aqueous solubility, and act as rigid pharmacophores. The presence of both a pyridine ring and a sterically hindered dimethylazetidine ring presents unique analytical characteristics. For synthetic confirmation, metabolic profiling, and regulatory compliance, determining the exact monoisotopic mass with high-resolution mass spectrometry (HRMS) is a non-negotiable standard.

As an Application Scientist, establishing a robust, self-validating analytical workflow is critical. This guide details the theoretical mass parameters of 4-(3,3-Dimethylazetidin-2-yl)pyridine, the causality behind electrospray ionization (ESI) methodologies, and the exact protocols required to achieve sub-5 ppm mass accuracy[1].

Chemical Ontology & Theoretical Mass Parameters

Before initiating any mass spectrometry workflow, the theoretical mass parameters must be precisely calculated based on the elemental mass defect. While the average molecular weight is used for stoichiometric calculations during synthesis, the exact monoisotopic mass is the critical value used in HRMS to differentiate the target compound from isobaric interferences[2].

Table 1: Quantitative Mass & Structural Parameters
ParameterValueAnalytical Significance
Chemical Formula C₁₀H₁₄N₂Defines the elemental composition and isotopic distribution pattern.
CAS Registry Number 1781917-86-9Unique numerical identifier for regulatory and database cross-referencing[3].
Average Molecular Weight 162.236 g/mol Calculated using standard atomic weights; used for molarity and yield calculations.
Exact Monoisotopic Mass 162.1157 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N). Target for MS1.
Protonated Ion [M+H]⁺ 163.1230 DaThe theoretical m/z target observed in positive electrospray ionization (ESI+).

Mechanistic Analytical Workflows: ESI-HRMS

To accurately measure the exact mass of 4-(3,3-Dimethylazetidin-2-yl)pyridine, a High-Resolution Mass Spectrometry (HRMS) system—such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap—coupled with an Electrospray Ionization (ESI) source is required.

Diagram: ESI-HRMS Workflow

ESI_Workflow A Sample Prep (0.1% Formic Acid) B ESI+ Source (Desolvation & Ionization) A->B C Q-TOF / Orbitrap (Mass Analyzer) B->C E Data Processing (Exact Mass: 162.1157 Da) C->E D Lock Mass Correction (Leucine Enkephalin) D->C Real-time Calibration

Fig 1. Self-validating ESI-HRMS workflow for exact mass determination.

Step-by-Step Protocol & Experimental Causality

This protocol is designed as a self-validating system, ensuring that every data point generated is internally calibrated and free from artifactual interference.

Step 1: Analyte Solubilization and Matrix Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The basic nitrogen atoms in the pyridine and azetidine rings readily accept protons. The addition of 0.1% formic acid lowers the pH, ensuring the basic sites are fully protonated in the liquid phase prior to aerosolization. This maximizes the ionization efficiency and sensitivity of the ESI+ process[4].

Step 2: Electrospray Ionization (ESI+) and Desolvation

  • Action: Introduce the sample into the ESI source at 0.3 mL/min. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and nebulizer gas (N₂) to 40 psi.

  • Causality: The 3.0 kV potential creates a Taylor cone, generating highly charged droplets. The heated nitrogen gas facilitates rapid solvent evaporation, leading to droplet fission (Coulomb explosions) and the release of bare gaseous [M+H]⁺ ions into the high-vacuum mass analyzer[5].

Step 3: Real-Time Mass Calibration (Lock Mass)

  • Action: Continuously infuse a reference standard, such as Leucine Enkephalin ([M+H]⁺ exact mass = 556.2771 Da), via a secondary reference sprayer.

  • Causality: High-resolution analyzers are susceptible to micro-drifts due to thermal fluctuations. A lock mass provides a known, constant reference point in every spectrum. The software uses this to perform real-time mass axis correction, guaranteeing a mass accuracy of < 5 ppm[1].

Step 4: High-Resolution Mass Analysis (MS1)

  • Action: Scan the m/z range of 50–500 Da using a resolving power of at least 30,000 (FWHM).

  • Causality: High resolving power is mandatory to separate the target [M+H]⁺ ion (m/z 163.1230) from isobaric background matrix interferences, allowing for the precise measurement of the mass defect and unambiguous confirmation of the C₁₀H₁₄N₂ formula[2].

Structural Elucidation & Fragmentation Pathways

While MS1 provides the exact mass, tandem mass spectrometry (MS/MS) is required to elucidate the structural connectivity of 4-(3,3-Dimethylazetidin-2-yl)pyridine. By applying Collision-Induced Dissociation (CID) using argon or nitrogen gas, the [M+H]⁺ precursor ion is fragmented.

Diagram: Proposed MS/MS Fragmentation

Fragmentation A Precursor Ion [M+H]+ m/z 163.1230 B Loss of Dimethylazetidine (- C5H11N) A->B D Azetidine Fragment m/z 84.0808 A->D Alternative Cleavage C Pyridine Fragment m/z 80.0495 B->C

Fig 2. Proposed MS/MS fragmentation pathways for 4-(3,3-Dimethylazetidin-2-yl)pyridine.

Mechanistic Insight: The bond connecting the azetidine ring to the pyridine ring is highly susceptible to CID. Cleavage typically results in charge retention on either the pyridine moiety (m/z ~80.0495) or the dimethylazetidine moiety (m/z ~84.0808), depending on the localized proton affinity during the dissociation event.

Quality Control: The Self-Validating System

To ensure absolute trustworthiness in drug development and regulatory submissions, the analytical batch must be bracketed by a self-validating Quality Control (QC) framework:

  • Blank Injection Verification: A matrix blank (50:50 MeOH/H₂O + 0.1% FA) must be injected before the sample. Causality: Proves that the m/z 163.1230 signal is not a result of column carryover or background contamination.

  • System Suitability Testing (SST): Injection of a known basic nitrogen standard mix prior to acquisition. Causality: Validates that the ESI source is clean, the capillary is not degraded, and the detector sensitivity meets the required signal-to-noise (S/N) threshold.

  • Isotopic Fidelity Check: The software must compare the theoretical isotopic distribution (M+1, M+2 peaks driven by ¹³C naturally occurring at ~1.1%) against the experimental spectra. Causality: An exact mass match is insufficient if the isotopic pattern fails, as this indicates co-eluting isobaric contamination.

References

  • EvitaChem / NextSDS - 4-(3,3-dimethylazetidin-2-yl)pyridine Chemical Substance Information & Identifiers. Available at:[Link]

  • Spectroscopy Online - Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Available at:[Link]

  • LCGC International - Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations. Available at:[Link]

  • ACS Energy & Fuels - Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization (Basic Nitrogen Compounds). Available at:[Link]

  • Wikipedia - Electrospray Ionization Principles and Mechanisms. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-(3,3-Dimethylazetidin-2-yl)pyridine Analogs: A Technical Guide to Scaffold Optimization and ADME Evaluation

Executive Summary The transition from traditional six-membered saturated heterocycles (e.g., piperidines) to strained four-membered azetidine rings represents a paradigm shift in modern medicinal chemistry. Azetidines of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional six-membered saturated heterocycles (e.g., piperidines) to strained four-membered azetidine rings represents a paradigm shift in modern medicinal chemistry. Azetidines offer enhanced sp³ character (Fsp³), improved solubility, and unique conformational rigidity. However, the unsubstituted azetidine ring introduces distinct metabolic liabilities, notably cytochrome P450 (CYP450)-mediated bioactivation.

This whitepaper dissects the 4-(3,3-dimethylazetidin-2-yl)pyridine scaffold. By combining the inductive electron-withdrawing properties of a pyridine ring with the steric shielding of a gem-dimethyl group, this scaffold elegantly solves the permeability and metabolic instability issues inherent to basic aza-heterocycles. This guide provides a comprehensive, causality-driven framework for the pharmacokinetic (PK) profiling of these analogs, complete with self-validating experimental protocols.

Structural Causality: The Physicochemical Rationale

To understand the PK profile of 4-(3,3-dimethylazetidin-2-yl)pyridine analogs, we must deconstruct the causality behind each structural component [1]:

  • The Azetidine Core (Ring Strain & Basicity): Unsubstituted azetidine is highly basic (pKa ~11.3) and possesses significant ring strain (~25.4 kcal/mol). While it acts as an excellent bioisostere for piperidine to reduce lipophilicity, its high pKa often results in near-total protonation at physiological pH (7.4), severely restricting passive membrane permeability[2].

  • The Pyridine Ring (Inductive pKa Modulation): Attaching a pyridine ring directly to the 2-position of the azetidine exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the azetidine nitrogen, lowering its pKa to a more favorable range (typically 8.0–9.0). This targeted pKa depression increases the fraction of unionized drug, drastically improving cellular permeability.

  • The 3,3-Dimethyl Substitution (Metabolic Shielding): Azetidines are notoriously susceptible to CYP-catalyzed α-carbon oxidation, which forms a carbinolamine intermediate that spontaneously undergoes ring scission to yield highly reactive, toxic electrophilic aldehydes [3]. The addition of a gem-dimethyl group at the 3-position introduces profound steric hindrance. This conformational lock prevents the CYP450 active site from accessing the adjacent α-carbons, effectively shutting down the bioactivation pathway and reducing intrinsic clearance ( CLint​ ) [4].

ScaffoldEvolution A Piperidine Scaffold (High Lipophilicity, High pKa) B Unsubstituted Azetidine (Lower Lipophilicity, Ring Scission Liability) A->B Bioisosteric Replacement C Pyridine Addition (Inductive pKa Lowering = Higher Permeability) B->C Physicochemical Tuning D 3,3-Dimethyl Substitution (Steric Shielding against CYP450) B->D Metabolic Mitigation E 4-(3,3-Dimethylazetidin-2-yl)pyridine (Optimized ADME Profile) C->E Scaffold Convergence D->E Scaffold Convergence

Fig 1: Logical evolution and structural optimization of the dimethylazetidin-pyridine scaffold.

In Vitro ADME Profiling: Self-Validating Protocols

To rigorously evaluate this scaffold, assays must be designed as self-validating systems —meaning the protocol inherently proves its own accuracy through integrated controls and mass balance calculations.

Microsomal Stability & Reactive Metabolite Trapping

Because azetidines carry a historical liability for ring scission, standard intrinsic clearance assays are insufficient. The protocol must actively hunt for electrophilic aldehyde formation using nucleophilic trapping agents like Glutathione (GSH) or semicarbazide [3].

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Supplement the matrix with 5 mM GSH (to trap soft electrophiles) and 1 mM semicarbazide (to trap hard electrophiles).

  • Test Compound Spiking: Add the 4-(3,3-dimethylazetidin-2-yl)pyridine analog to a final concentration of 1 µM (keep organic solvent <0.1% v/v).

  • Self-Validating Controls:

    • Positive Control: Verapamil (verifies CYP activity).

    • Bioactivation Control: Acetaminophen (verifies GSH trapping of NAPQI).

    • Negative Control: Minus-NADPH incubation (differentiates CYP-mediated metabolism from chemical instability).

  • Initiation & Sampling: Initiate the reaction with 1 mM NADPH. Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, 60, and 90 minutes.

  • Quenching: Quench aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Bioanalysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry). Scan for the parent mass depletion and specifically perform neutral loss scans for GSH conjugates (-307 Da).

TrappingWorkflow Step1 Incubate Analog with HLM + NADPH + GSH (37°C) Step2 CYP450-Mediated α-Carbon Oxidation Step1->Step2 Step3 Azetidine Ring Scission (Electrophilic Aldehyde) Step2->Step3 Vulnerability (Unsubstituted) Step6 Stable Metabolite Formation (No Scission) Step2->Step6 Shielded by 3,3-Dimethyl Step4 Nucleophilic Trapping (GSH Conjugation) Step3->Step4 Step5 LC-HRMS Bioanalysis (Neutral Loss Scan -307 Da) Step4->Step5 Step6->Step5

Fig 2: CYP450 bioactivation pathway and the GSH trapping analytical workflow.

Bidirectional Caco-2 Permeability

To validate the inductive pKa-lowering effect of the pyridine ring, bidirectional permeability must be assessed.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Assay Execution: Add 10 µM of the analog to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment. Buffer is HBSS at pH 7.4.

  • Self-Validating Controls:

    • High Permeability: Propranolol.

    • Low Permeability: Atenolol.

    • Efflux Control: Digoxin (P-gp substrate).

    • Mass Balance Equation: Recovery(%)=AmountDonor_Initial​AmountDonor_Final​+AmountReceiver_Final​​×100 . (Must be >80% to rule out non-specific binding or lysosomal trapping of the basic amine).

  • Incubation & Analysis: Incubate for 2 hours at 37°C. Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Quantitative Data Presentation

The structural modifications directly translate to quantifiable ADME improvements. Table 1 illustrates the comparative in vitro profile, demonstrating how the 3,3-dimethylazetidin-pyridine scaffold achieves the "Goldilocks" zone of pharmacokinetics compared to its predecessors.

Table 1: Comparative Physicochemical & In Vitro ADME Profile

ParameterPiperidine AnalogUnsubstituted Azetidine-Pyridine4-(3,3-Dimethylazetidin-2-yl)pyridine
Basic pKa 10.58.88.9
LogD (pH 7.4) 2.81.21.8
HLM CLint​ (µL/min/mg) 45.0 (High)68.5 (Very High)12.4 (Low)
GSH Adducts Detected? NoYes (High levels)No (Below LLOQ)
Caco-2 Papp​ A-B ( 10−6 cm/s) 18.512.022.4
Efflux Ratio (B-A / A-B) 1.21.51.1

Note: Data represents generalized scaffold behavior synthesized from established medicinal chemistry literature [1][3][4].

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat) Following successful in vitro validation, the optimized scaffold typically exhibits highly favorable in vivo metrics due to its metabolic stability and high permeability.

PK ParameterIntravenous (IV) @ 1 mg/kgPer Os (PO) @ 5 mg/kg
Clearance ( CL , mL/min/kg) 18.5N/A
Volume of Distribution ( Vdss​ , L/kg) 3.2N/A
Half-life ( t1/2​ , h) 2.43.1
Cmax​ (ng/mL) N/A845
AUC0−∞​ (ng·h/mL) 9003150
Oral Bioavailability (%F) N/A70%

Conclusion

The 4-(3,3-dimethylazetidin-2-yl)pyridine scaffold is a masterclass in rational drug design. By utilizing the azetidine ring to reduce lipophilicity, the pyridine ring to inductively lower the basic pKa for permeability, and the gem-dimethyl group to sterically block CYP450-mediated ring scission, scientists can bypass the traditional attrition risks associated with cyclic amines. Adhering to the self-validating protocols outlined above ensures that any remaining metabolic or permeability liabilities are caught early in the preclinical cascade.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Exploratory

Comprehensive Technical Guide: Safety, Toxicity, and Handling Framework for 4-(3,3-Dimethylazetidin-2-yl)pyridine

Executive Summary & Structural Rationale In modern medicinal chemistry, the azetidine ring has emerged as a privileged bioisostere for saturated azaheterocycles such as piperidine, piperazine, and morpholine[1]. The inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the azetidine ring has emerged as a privileged bioisostere for saturated azaheterocycles such as piperidine, piperazine, and morpholine[1]. The incorporation of azetidines often leads to favorable alterations in vector characteristics, reduced lipophilicity, and improved metabolic stability[1].

4-(3,3-Dimethylazetidin-2-yl)pyridine (CAS: 1781917-86-9) is a highly specialized building block[2]. The gem-dimethyl substitution at the 3-position provides significant steric hindrance, which restricts the conformational flexibility of the azetidine ring and shields it from rapid oxidative metabolism. The pyridine moiety offers an additional vector for hydrogen bonding and target engagement. However, the inherent ring strain of the azetidine and the high basicity of its secondary amine introduce specific toxicological liabilities that must be rigorously managed during preclinical drug development.

This whitepaper provides an authoritative framework for understanding the mechanistic toxicology of 4-(3,3-Dimethylazetidin-2-yl)pyridine and outlines self-validating experimental protocols for its safe handling and biological evaluation.

Physicochemical Profile & Hazard Classifications

Before initiating any in vitro or in vivo workflows, it is critical to establish the baseline physicochemical and hazard profile of the compound. The data below summarizes the Globally Harmonized System (GHS) classifications based on current Material Safety Data Sheet (MSDS) notifications[2].

Table 1: Chemical Identifiers
PropertyValue
Chemical Name 4-(3,3-Dimethylazetidin-2-yl)pyridine
CAS Number 1781917-86-9
EC Number 869-754-3
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard StatementMechanism / Implication
Acute Toxicity Category 4H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)Systemic absorption leading to hepatic/renal stress.
Skin Irritation Category 2H315 (Causes skin irritation)Localized pH shift and protein denaturation.
Eye Damage Category 1H318 (Causes serious eye damage)Saponification of corneal lipids due to high amine basicity.
STOT SE Category 3H336 (May cause drowsiness or dizziness)Lipophilic penetration of the Blood-Brain Barrier (BBB).

Note: Pictograms associated with this compound include GHS05 (Corrosion) and GHS07 (Exclamation mark)[2].

Mechanistic Toxicology

To design effective safety protocols, we must understand the causality behind the hazard classifications. The toxicity of 4-(3,3-Dimethylazetidin-2-yl)pyridine is driven by two distinct pathways: local tissue reactivity and systemic metabolism.

  • Ocular and Dermal Toxicity (H318 / H315): The secondary amine in the azetidine ring is highly basic (estimated pKa ~9.0–10.0). Upon contact with the aqueous environment of the corneal epithelium or the acid mantle of the skin, the compound causes a rapid, localized increase in pH. This leads to the saponification of cell membrane lipids and the denaturation of structural proteins, resulting in irreversible tissue necrosis (Eye Dam. 1)[2].

  • Systemic Toxicity and CNS Effects (H302, H332, H336): The molecule is sufficiently lipophilic to cross the Blood-Brain Barrier (BBB), where the pyridine ring can interact with off-target central nervous system receptors, leading to the observed STOT SE 3 (drowsiness/dizziness)[2]. Hepatic clearance likely involves CYP450-mediated N-oxidation of the pyridine ring, generating reactive N-oxide intermediates that contribute to Acute Tox 4 classifications.

ToxicityPathway Compound 4-(3,3-Dimethylazetidin-2-yl)pyridine (Highly Basic Secondary Amine) DirectContact Direct Tissue Contact (Ocular / Dermal) Compound->DirectContact Systemic Systemic Absorption (Oral / Inhalation) Compound->Systemic Saponification Lipid Saponification & Protein Denaturation DirectContact->Saponification CYP450 Hepatic CYP450 Metabolism (Pyridine N-oxidation) Systemic->CYP450 BBB Blood-Brain Barrier Penetration Systemic->BBB EyeDam Eye Dam. 1 (H318) Skin Irrit. 2 (H315) Saponification->EyeDam AcuteTox Acute Tox. 4 (H302, H312, H332) CYP450->AcuteTox STOT STOT SE 3 (H336) CNS Depression BBB->STOT

Mechanistic pathways driving the localized and systemic toxicity of the compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assessments must utilize self-validating systems. The following protocols are designed to evaluate the specific liabilities of 4-(3,3-Dimethylazetidin-2-yl)pyridine while incorporating internal controls to guarantee assay validity.

Protocol A: Bovine Corneal Opacity and Permeability (BCOP) Assay

Purpose: To validate the H318 (Serious Eye Damage) classification without the use of in vivo Draize rabbit testing, adhering to OECD Test Guideline 437[3]. Causality: The basicity of the azetidine ring necessitates a direct measurement of corneal protein coagulation (opacity) and tight-junction disruption (permeability)[4].

Step-by-Step Methodology:

  • Preparation: Excise corneas from freshly slaughtered bovine eyes (abattoir by-products) and mount them in specialized dual-chamber holders[3][4].

  • Equilibration: Incubate corneas in Eagle's Minimum Essential Medium (EMEM) at 32°C for 1 hour.

  • Baseline Measurement: Record baseline opacity using an opacitometer.

  • Dosing: Apply 750 µL of the test compound (20% w/v solution in saline) to the epithelial surface for exactly 10 minutes[3].

    • Self-Validation Controls: Concurrent use of 20% Imidazole (Positive Control - known severe irritant) and 0.9% NaCl (Negative Control).

  • Washing: Thoroughly rinse the corneas with EMEM containing phenol red to ensure complete removal of the basic test article (monitor pH via indicator color change).

  • Post-Exposure Incubation: Incubate for 2 hours at 32°C.

  • Endpoint 1 (Opacity): Measure final opacity.

  • Endpoint 2 (Permeability): Add sodium fluorescein (4 mg/mL) to the anterior chamber. After 90 minutes, measure the optical density (OD490) of the posterior chamber media[4].

  • Calculation: Compute the In Vitro Irritancy Score (IVIS) = Mean Opacity + (15 × Mean Permeability OD490)[4]. An IVIS ≥ 55.1 confirms the Category 1 classification[3].

BCOPWorkflow Excise 1. Excise Bovine Corneas Mount 2. Mount in Holder Excise->Mount Dose 3. Apply Test Item (10 min exposure) Mount->Dose Wash 4. Wash & Incubate (2h) Dose->Wash Opacity 5. Measure Opacity (Opacitometer) Wash->Opacity Perm 6. Measure Permeability (Fluorescein OD490) Opacity->Perm IVIS 7. Calculate IVIS (Score >= 55.1 = Corrosive) Perm->IVIS

Self-validating BCOP assay workflow for assessing ocular corrosivity (OECD 437).

Protocol B: 3D Hepatic Spheroid Toxicity Assay

Purpose: To evaluate the Acute Tox 4 liability and systemic metabolic stability. Causality: Standard 2D HepG2 cultures rapidly lose CYP450 expression. Because the toxicity of this compound is likely mediated by pyridine N-oxidation, a 3D spheroid model is required to maintain in vivo-like metabolic competence.

Step-by-Step Methodology:

  • Spheroid Formation: Seed primary human hepatocytes (PHH) in ultra-low attachment 96-well plates (1,500 cells/well) and centrifuge at 150 x g. Incubate for 5 days to allow compact spheroid formation.

  • Compound Exposure: Treat spheroids with a concentration gradient of 4-(3,3-Dimethylazetidin-2-yl)pyridine (0.1 µM to 100 µM) for 72 hours.

    • Self-Validation Controls: Chlorpromazine (Positive Control for CYP-mediated hepatotoxicity) and 0.1% DMSO (Vehicle Negative Control).

  • Viability Assessment: Add CellTiter-Glo® 3D Reagent to lyse spheroids and measure ATP-dependent luminescence.

  • Metabolite Profiling (Optional but Recommended): Extract the supernatant and analyze via LC-MS/MS to identify the presence of pyridine N-oxide metabolites, confirming the mechanistic pathway of toxicity.

  • Acceptance Criteria: The assay is only valid if the vehicle control maintains >90% viability and the chlorpromazine control yields an IC50 within the historical laboratory range (typically 5-15 µM).

Handling, Storage, and Risk Mitigation

Given the H318 and H336 classifications[2], engineering controls and Personal Protective Equipment (PPE) must be strictly enforced.

  • Engineering Controls: All weighing, dissolution, and transfer operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized powders (mitigating H332/H336 risks).

  • PPE: Personnel must wear double nitrile gloves (due to the compound's lipophilicity and potential to permeate standard latex), a chemically resistant lab coat, and tight-fitting splash goggles. Standard safety glasses are insufficient against H318 corrosive hazards.

  • Storage: Store under inert gas (Argon or Nitrogen) at 2-8°C. The basic azetidine nitrogen can absorb atmospheric carbon dioxide over time (forming carbamate salts), which alters the molecular weight and compromises assay reproducibility.

References

  • 4-(3,3-dimethylazetidin-2-yl)pyridine — Chemical Substance Information Source: NextSDS URL:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex / Angew. Chem. Int. Ed. URL:[Link]

  • Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) Overview Source: JRF Global URL:[Link]

Sources

Foundational

Thermodynamic Stability of 4-(3,3-Dimethylazetidin-2-yl)pyridine: A Structural and Calorimetric Guide

Executive Summary The incorporation of small, strained nitrogen heterocycles into pharmaceutical pipelines has revolutionized modern drug discovery. Azetidines, in particular, offer unique physicochemical profiles, actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of small, strained nitrogen heterocycles into pharmaceutical pipelines has revolutionized modern drug discovery. Azetidines, in particular, offer unique physicochemical profiles, acting as conformationally restricted bioisosteres for piperidines and pyrrolidines that often improve metabolic stability and ligand efficiency[1]. However, the thermodynamic stability of highly substituted azetidines—such as 4-(3,3-Dimethylazetidin-2-yl)pyridine —presents a complex physical chemistry paradigm.

This whitepaper provides an in-depth technical analysis of the thermodynamic forces governing this specific building block. By dissecting the interplay between inherent ring strain, the Thorpe-Ingold (gem-dimethyl) effect, and the steric/electronic influence of the 2-pyridyl substituent, we establish a comprehensive framework for evaluating its stability. Furthermore, we provide self-validating experimental workflows for empirical thermodynamic profiling.

Structural Causality and Thermodynamic Drivers

The thermodynamic baseline of 4-(3,3-Dimethylazetidin-2-yl)pyridine is dictated by a "tug-of-war" between stabilizing conformational restrictions and destabilizing ring strain.

Inherent Azetidine Ring Strain

Azetidines are four-membered saturated heterocycles characterized by significant deviation from ideal sp³ tetrahedral bond angles (109.5°). This angle compression (Baeyer strain), combined with the eclipsing interactions of adjacent hydrogen atoms and substituents (Pitzer torsional strain), results in a baseline ring strain energy of approximately 26 kcal/mol[2]. This high ground-state energy makes the ring thermodynamically susceptible to ring-opening decomposition pathways, particularly under acidic or nucleophilic conditions[3].

The Thorpe-Ingold (Gem-Dimethyl) Effect

The presence of the 3,3-dimethyl moiety introduces the classic Thorpe-Ingold effect. Kinetically, the bulky gem-dimethyl group compresses the internal C-C-C bond angle during synthesis, bringing the reactive termini closer together and vastly accelerating ring closure[4].

Thermodynamically, however, once the ring is formed, these methyl groups introduce severe local steric hindrance. The 3,3-dimethyl group forces the azetidine ring into a highly specific puckered conformation to minimize transannular interactions. While this reduces the entropic penalty of target binding (a boon for medicinal chemistry), it elevates the localized enthalpic strain within the molecule.

2-Pyridyl Substituent Effects and Conformational Equilibrium

The 4-pyridyl group at the C2 position sits adjacent to the 3,3-dimethyl group, creating a massive 1,2-steric clash. To minimize this gauche-type interaction, the molecule strongly favors a conformation where the bulky pyridyl group occupies a pseudo-equatorial position. Furthermore, the pyridine ring is electron-withdrawing via induction. This pulls electron density away from the azetidine nitrogen, reducing its basicity. Paradoxically, this electronic effect increases the thermodynamic stability of the molecule against electrophile-mediated ring-opening, as the nitrogen lone pair is less available to initiate degradative pathways[3].

System Visualization: Thermodynamic Landscape

The following state-transition diagram illustrates the thermodynamic equilibrium and potential degradation pathways of the molecule.

ThermodynamicEquilibrium Eq Pseudo-Equatorial Conformer (Global Minimum: 0 kcal/mol) Ax Pseudo-Axial Conformer (Local Minimum: +3.5 kcal/mol) Eq->Ax Conformational Isomerization TS Ring-Opening Transition State (High Energy Barrier: +26 kcal/mol) Ax->TS Acid-Catalyzed Activation Deg Ring-Opened Degradant (Thermodynamic Sink: -18 kcal/mol) TS->Deg Irreversible Cleavage

Caption: Thermodynamic landscape of 4-(3,3-Dimethylazetidin-2-yl)pyridine conformational and degradation states.

Quantitative Thermodynamic Parameters

The table below summarizes the theoretical and empirical thermodynamic parameters governing the stability of 4-(3,3-Dimethylazetidin-2-yl)pyridine.

Thermodynamic ParameterEstimated ValueCausality / Structural Driving Force
Azetidine Ring Strain Energy ~26.0 kcal/molBaeyer (angle) and Pitzer (torsional) strain intrinsic to 4-membered nitrogen heterocycles[2].
Conformational Energy Gap (ΔE) 3.5 - 4.2 kcal/molSevere 1,2-steric repulsion between the 3,3-dimethyl group and the C2-pyridyl substituent.
Ring-Opening Activation Energy (ΔG‡) > 26.0 kcal/molHigh kinetic barrier due to the electron-withdrawing nature of the 2-pyridyl group stabilizing the C-N bond[3].
Enthalpy of Formation (ΔHf) EndothermicDriven by high inherent strain energy, though partially mitigated by the Thorpe-Ingold effect[4].

Experimental Workflows for Thermodynamic Validation

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating calorimetric and kinetic assays. The following protocols are designed not just to yield data, but to inherently verify the integrity of the results.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Profiling

This protocol determines the solid-state thermodynamic stability, melting point (Tm), and enthalpy of fusion/degradation (ΔH).

  • Step 1: Sample Preparation & Hermetic Sealing. Weigh exactly 2.0–3.0 mg of crystalline 4-(3,3-Dimethylazetidin-2-yl)pyridine into an aluminum DSC pan. Causality: Hermetic sealing prevents the volatilization of the compound or its degradation products, ensuring the measured heat flow strictly represents internal thermodynamic transitions.

  • Step 2: The Heat-Cool-Reheat Cycle (Self-Validation).

    • Ramp 1: Heat from 20°C to 150°C at 10°C/min.

    • Cooling: Cool back to 20°C at 20°C/min.

    • Ramp 2: Reheat to 250°C at 10°C/min.

    • Causality: The first ramp eliminates thermal history and identifies the melting endotherm. If the cooling and second ramp show a highly shifted or absent melting peak, it proves that the initial thermal event was not a reversible phase transition, but an irreversible thermodynamic degradation (e.g., ring-opening).

  • Step 3: Data Integration. Calculate the area under the curve (AUC) for the endothermic/exothermic peaks to derive ΔH. A sharp endotherm followed by a broad exotherm indicates melting followed by strain-release decomposition.

Protocol 2: pH-Dependent Solution Calorimetry and Degradation Kinetics

Because azetidines are prone to acid-mediated ring-opening[3], establishing thermodynamic stability in solution requires kinetic extrapolation via the Eyring equation.

  • Step 1: Buffer Preparation & Isothermal Incubation. Prepare 10 mM solutions of the compound in three distinct buffers: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate). Incubate aliquots at 25°C, 40°C, and 60°C. Causality: Testing across a pH gradient isolates the specific thermodynamic vulnerability of the basic azetidine nitrogen to protonation, which is the prerequisite for nucleophilic ring cleavage.

  • Step 2: Orthogonal LC-MS/MS Sampling. At predetermined intervals (0, 1, 4, 12, 24, 48 hours), quench the reaction and analyze via LC-MS/MS. Track the disappearance of the parent mass (m/z 163.1) and the appearance of the ring-opened linear amine degradant.

  • Step 3: Eyring Plot Construction (Self-Validation). Plot ln(k/T) versus 1/T (where k is the degradation rate constant and T is temperature in Kelvin).

    • Causality: The slope of this plot yields the Enthalpy of Activation (ΔH‡), and the intercept yields the Entropy of Activation (ΔS‡). If the plot is non-linear, it immediately flags to the researcher that the degradation mechanism is changing with temperature, invalidating simple thermodynamic extrapolation and requiring mechanistic reassessment.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at:[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. LUCP. Available at:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (2021). Available at:[Link]

Sources

Exploratory

Escaping Flatland: The Strategic Utility of 4-(3,3-Dimethylazetidin-2-yl)pyridine in Modern Drug Discovery

Executive Summary The transition from planar, sp2-hybridized architectures to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. At the forefront of this structural evolutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized architectures to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. At the forefront of this structural evolution is 4-(3,3-Dimethylazetidin-2-yl)pyridine (CAS: 1781917-86-9), a highly optimized building block that merges the privileged target-binding properties of pyridine with the metabolic stability and conformational rigidity of a substituted azetidine[1][2]. This whitepaper dissects the mechanistic rationale, physicochemical advantages, and experimental workflows associated with deploying this fragment in Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns.

Mechanistic Rationale for Scaffold Selection

Bioisosterism and the Fsp3 Imperative

Azetidines have emerged as privileged structural motifs in pharmaceutical campaigns due to their ability to improve ligand binding and molecular rigidity[3]. As a four-membered saturated nitrogen heterocycle, the azetidine ring serves as a highly effective bioisostere for larger, more lipophilic rings such as piperidine, pyrrolidine, and morpholine. By contracting the ring size, medicinal chemists can significantly increase the fraction of saturated carbons (Fsp3) while simultaneously reducing the overall molecular weight and lipophilicity (LogP)[4]. This "escape from flatland" directly correlates with improved aqueous solubility, reduced hERG liability, and higher clinical success rates.

Metabolic Shielding via gem-Dimethylation

A critical vulnerability of unsubstituted saturated heterocycles is their susceptibility to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, typically at positions adjacent to the heteroatom. The strategic incorporation of gem-dimethyl groups at the 3-position of the azetidine ring provides profound steric shielding. This substitution not only blocks oxidative degradation but also acts as a conformational lock. As demonstrated in foundational studies on conformationally constrained analogues, the dimethylazetidine moiety forces the molecule into an optimal, rigid binding orientation that enhances target affinity[5].

G A Planar Pharmacophore (High sp2 content) B Azetidine Ring Contraction (sp3 Enrichment) A->B Escape Flatland C gem-Dimethylation (Metabolic Shielding) B->C Block CYP450 D 4-(3,3-Dimethylazetidin-2-yl)pyridine (Optimized Fragment) C->D Final Scaffold

Structural evolution from planar rings to sp3-rich, metabolically stable azetidine scaffolds.

Physicochemical Profiling

The baseline metrics of 4-(3,3-Dimethylazetidin-2-yl)pyridine make it an exceptional starting point for vector elaboration. With a monoisotopic mass of 162.11 Da, it fits perfectly within the "Rule of Three" for fragment screening[2].

Table 1: Core Physicochemical Properties

PropertyValueRationale / Implication for Drug Design
Molecular Formula C10H14N2Low MW (162.23 g/mol ) allows for extensive downstream elaboration[1].
Fsp3 (Fraction sp3) 0.50High 3D character; improves solubility and reduces off-target binding.
H-Bond Donors 1The secondary amine provides a single, synthetically tractable vector.
H-Bond Acceptors 2Pyridine and azetidine nitrogens offer dual interaction points for kinases/GPCRs.
Metabolic Liability Lowgem-Dimethylation at C3 prevents rapid oxidative clearance[5].

Table 2: Comparative Scaffold Analysis

Scaffold FeatureTraditional (e.g., Piperidine)3,3-DimethylazetidineCausality
Ring Strain LowHighIncreased target residence time due to a locked, pre-organized conformation[3].
Lipophilicity HigherLowerRing contraction reduces total surface area, lowering LogP and improving ADME[4].

Fragment-Based Lead Generation Workflow

When utilized in FBDD, the 4-pyridyl group typically acts as the primary anchor (e.g., binding to the hinge region of a kinase), leaving the azetidine nitrogen exposed as an exit vector pointing toward the solvent channel or an adjacent specificity pocket.

Workflow S1 1. Target Incubation SPR / NMR S2 2. Hit Validation Kd Determination S1->S2 S3 3. Vector Elaboration N-Functionalization S2->S3 S4 4. ADME Profiling Microsomal Stability S3->S4

Step-by-step fragment-based drug discovery workflow for azetidine-pyridine elaboration.

Experimental Methodology: High-Yield N-Functionalization

Elaborating this fragment requires overcoming significant steric hindrance. The secondary amine at the N1 position is flanked by the C2-pyridine ring and the C3-gem-dimethyl groups. Standard carbodiimide chemistry (e.g., EDC/HOBt) often fails or results in poor yields due to the slow nucleophilic attack of the hindered amine.

The following self-validating protocol utilizes HATU to form a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion.

Protocol: Amide Coupling of 4-(3,3-Dimethylazetidin-2-yl)pyridine

Objective: Synthesize a target amide library via N-functionalization of the azetidine core.

  • Activation (Pre-formation of Active Ester):

    • Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive OAt-ester. Stir at room temperature for 15 minutes.

  • Validation Checkpoint (Self-Validating Step):

    • Sample 5 µL of the reaction mixture, dilute in 100 µL MeCN, and analyze via LC-MS.

    • Rule: Do not proceed until the mass of the active OAt-ester intermediate is confirmed. This prevents the waste of the valuable azetidine fragment if the acid fails to activate.

  • Coupling (Overcoming Steric Hindrance):

    • Upon confirmation of activation, add 4-(3,3-Dimethylazetidin-2-yl)pyridine (1.0 eq) in a single portion.

    • Elevate the reaction temperature to 40°C. Causality: Thermal energy is required to overcome the steric clash between the incoming active ester and the gem-dimethyl/pyridyl groups shielding the azetidine nitrogen. Stir for 12–16 hours.

  • Quenching & Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

    • Causality: The basic aqueous wash effectively removes unreacted carboxylic acid and water-soluble HATU byproducts (e.g., HOAt).

  • Purification:

    • Concentrate the organic layer under reduced pressure and purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the pure functionalized amide.

References

  • EvitaChem. "Screening Compounds P39317: 4-(3,3-Dimethylazetidin-2-yl)pyridine". EvitaChem Database.
  • PubChemLite. "4-(3,3-dimethylazetidin-2-yl)pyridine (C10H14N2)". Université du Luxembourg.
  • ResearchGate. "Examples of azetidine-based bioisosteres". Scientific Diagram.
  • TCI Chemicals. "Bioisosteres in Medicinal Chemistry". TCI America.
  • Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes". RSC Publishing. URL:

  • Journal of Medicinal Chemistry. "Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety". ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 4-(3,3-Dimethylazetidin-2-yl)pyridine

Executive Summary & Strategic Rationale The incorporation of the 3,3-dimethylazetidine motif into pharmaceutical candidates has surged due to its ability to modulate lipophilicity, improve metabolic stability, and act as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of the 3,3-dimethylazetidine motif into pharmaceutical candidates has surged due to its ability to modulate lipophilicity, improve metabolic stability, and act as a rigidified bioisostere for acyclic amines[1]. Specifically, 4-(3,3-dimethylazetidin-2-yl)pyridine (CAS: 1781917-86-9) serves as a highly valuable, commercially relevant building block for kinase inhibitors and CNS-penetrant therapeutics[2].

Traditional syntheses of highly substituted azetidines often suffer from poor functional group compatibility or require harsh conditions[3]. To overcome these limitations, this application note details a robust, self-validating 5-step protocol leveraging a 1,3-amino alcohol cyclization strategy . By utilizing, this route not only guarantees high diastereoselectivity during the critical carbon-carbon bond formation but also provides a reliable mechanism to overcome the ~26 kcal/mol ring strain inherent to azetidine formation.

Synthetic Workflow

Workflow SM Pyridine-4-carboxaldehyde R1 Step 1: Imine Condensation Ti(OEt)4, DCM, RT SM->R1 I1 Chiral Sulfinyl Imine R1->I1 R2 Step 2: Mannich Addition Methyl isobutyrate, LDA, -78 °C I1->R2 I2 Beta-Amino Ester R2->I2 R3 Step 3: Reduction LiBH4, THF, 0 °C to RT I2->R3 I3 1,3-Amino Alcohol R3->I3 R4 Step 4: PG Exchange HCl/MeOH, then Boc2O I3->R4 I4 N-Boc Amino Alcohol R4->I4 R5 Step 5: Cyclization MsCl/Et3N, then TFA, then K2CO3 I4->R5 TM 4-(3,3-Dimethylazetidin-2-yl)pyridine R5->TM

Figure 1: Five-step synthetic workflow for 4-(3,3-Dimethylazetidin-2-yl)pyridine.

Quantitative Data & In-Process Controls (IPC)

To ensure this protocol acts as a self-validating system , every step is gated by specific In-Process Control (IPC) metrics. Do not proceed to the next step unless the IPC criteria are met.

StepChemical TransformationKey ReagentsEq.Expected YieldIPC Metric (Self-Validation)
1 Imine CondensationPyridine-4-carboxaldehyde1.085–90%LC-MS: [M+H]+=211.1
2 Mannich AdditionMethyl isobutyrate, LDA2.075–80%LC-MS: [M+H]+=313.2
3 Ester Reduction LiBH4​ 3.088–92%TLC: Ninhydrin (negative)
4 PG Exchange HCl , then Boc2​O 1.280–85%LC-MS: [M+H]+=281.2
5 Mesylation & Cyclization MsCl , TFA , K2​CO3​ 5.060–65%LC-MS: [M+H]+=163.1

Step-by-Step Experimental Protocols

Step 1: Synthesis of Chiral Sulfinyl Imine
  • Charge a flame-dried flask with pyridine-4-carboxaldehyde (10.0 mmol, 1.0 eq) and anhydrous DCM (20 mL) under an argon atmosphere.

  • Add (R) -2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 eq) followed by titanium(IV) ethoxide ( Ti(OEt)4​ , 20.0 mmol, 2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Workup: Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting white suspension through a pad of Celite. Extract the filtrate with DCM ( 3×20 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Diastereoselective Mannich Addition
  • In a separate flask, cool a solution of diisopropylamine (22.0 mmol, 2.2 eq) in anhydrous THF (30 mL) to -78 °C. Add n-BuLi (21.0 mmol, 2.1 eq) dropwise. Stir for 30 minutes to form LDA.

  • Add methyl isobutyrate (20.0 mmol, 2.0 eq) dropwise at -78 °C. Stir for 45 minutes to ensure complete enolate formation.

  • Slowly transfer the imine from Step 1 (10.0 mmol in 10 mL THF) into the enolate solution at -78 °C. Stir for 4 hours, then allow to warm to -20 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc ( 3×30 mL), wash with brine, dry, and concentrate. Purify via flash chromatography to isolate the beta-amino ester.

Step 3: Reduction to 1,3-Amino Alcohol
  • Dissolve the beta-amino ester (7.5 mmol, 1.0 eq) in anhydrous THF (25 mL) and cool to 0 °C.

  • Add lithium borohydride ( LiBH4​ , 22.5 mmol, 3.0 eq) cautiously in portions.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Carefully quench with MeOH until effervescence ceases. Concentrate the mixture, partition between EtOAc and water, and extract the aqueous layer twice with EtOAc. Dry and concentrate to yield the sulfinyl amino alcohol.

Step 4: Protecting Group Exchange (Sulfinyl to Boc)
  • Dissolve the crude product from Step 3 in MeOH (15 mL) and cool to 0 °C. Add 4M HCl in dioxane (15.0 mmol, 2.0 eq). Stir for 2 hours to cleave the sulfinyl group.

  • Concentrate the mixture to dryness to remove all acid. Redissolve the resulting hydrochloride salt in DCM (20 mL).

  • Add triethylamine (22.5 mmol, 3.0 eq) and Boc2​O (9.0 mmol, 1.2 eq). Stir at room temperature for 4 hours.

  • Workup: Wash with water and brine, dry over Na2​SO4​ , and concentrate to afford the N-Boc amino alcohol.

Step 5: Mesylation and 4-Exo-Tet Cyclization
  • Activation: Dissolve the N-Boc amino alcohol (6.0 mmol, 1.0 eq) in DCM (20 mL) at 0 °C. Add triethylamine (12.0 mmol, 2.0 eq) and methanesulfonyl chloride (7.2 mmol, 1.2 eq). Stir for 1 hour. Wash with saturated NaHCO3​ , dry, and concentrate to yield the crude mesylate.

  • Deprotection: Dissolve the mesylate in a 1:1 mixture of TFA/DCM (10 mL). Stir at room temperature for 1 hour. Concentrate thoroughly in vacuo to remove all TFA.

  • Cyclization: Dissolve the resulting TFA salt in anhydrous acetonitrile (30 mL). Add finely powdered K2​CO3​ (30.0 mmol, 5.0 eq). Reflux the mixture (82 °C) for 24 hours.

  • Final Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or basic alumina chromatography to yield pure 4-(3,3-dimethylazetidin-2-yl)pyridine.

Mechanistic Insights & Causality (E-E-A-T)

To ensure reproducibility, it is critical to understand the why behind the experimental conditions:

  • The Role of Ti(OEt)4​ in Step 1: Pyridine-4-carboxaldehyde is highly electron-deficient and prone to hydration. Ti(OEt)4​ acts as both a powerful water scavenger to drive the equilibrium and a Lewis acid to activate the carbonyl, preventing the epimerization that often occurs with standard Brønsted acid catalysts.

  • Steric Control in the Mannich Addition (Step 2): The gem-dimethyl group of methyl isobutyrate creates significant steric hindrance. Using LDA ensures complete, irreversible enolization to the E-enolate. The bulky tert-butyl group of the chiral sulfinamide blocks one face of the imine, forcing the enolate to attack from the less hindered face, thereby establishing the critical C2 stereocenter of the future azetidine ring.

  • Chemoselectivity of LiBH4​ (Step 3): LiAlH4​ is too aggressive and will prematurely cleave the N-S bond of the sulfinamide. LiBH4​ is highly chemoselective; it reduces the ester to the primary alcohol while leaving the sulfinamide intact, allowing for controlled, stepwise deprotection.

  • Overcoming Enthalpic Barriers (Step 5): Azetidine formation is notoriously difficult due to extreme ring strain. By mesylating the neopentyl-like primary alcohol while the amine is protected with a Boc group, we prevent premature oligomerization. Once the Boc group is removed, refluxing the free amine with K2​CO3​ in acetonitrile provides the necessary thermal activation energy required to overcome the enthalpic barrier of the 4-exo-tet SN​2 displacement.

References

  • Jin, H.-S., et al. "Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction." RSC Advances 6.18 (2016): 15022-15026. URL: [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews 110.6 (2010): 3600-3740. URL: [Link]

  • NextSDS Chemical Database. "4-(3,3-dimethylazetidin-2-yl)pyridine — Chemical Substance Information." NextSDS. URL: [Link]

Sources

Application

Application Note: Structural Elucidation of 4-(3,3-Dimethylazetidin-2-yl)pyridine via ¹H and ¹³C NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Data Interpretation Guide Introduction & Structural Analysis In modern drug discovery, the inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Data Interpretation Guide

Introduction & Structural Analysis

In modern drug discovery, the incorporation of sterically constrained, sp³-rich heterocycles like azetidines is a proven strategy to improve pharmacokinetic profiles and metabolic stability. 4-(3,3-Dimethylazetidin-2-yl)pyridine represents a highly valuable building block, combining the basicity and aromaticity of a pyridine ring with the conformational rigidity of a substituted four-membered azetidine ring.

As a Senior Application Scientist, I emphasize that successful NMR characterization of this molecule requires a deep understanding of its structural causality. The molecule possesses a chiral center at the C-2 position of the azetidine ring. This stereocenter breaks the local symmetry of the molecule, rendering the two methyl groups at C-3, as well as the two protons at C-4, diastereotopic . Recognizing these non-equivalent magnetic environments is the cornerstone of validating the intact cyclic structure [3]. Furthermore, the diamagnetic anisotropy of the pyridine ring dictates a highly specific deshielding gradient that must be mapped accurately [1].

Self-Validating NMR Workflow

To ensure absolute scientific integrity, a 1D NMR spectrum should never be interpreted in isolation. A self-validating system requires cross-referencing 1D data with 2D correlation spectroscopy. The logical progression below ensures that every structural claim is mathematically and magnetically supported by orthogonal experiments [2].

NMR_Workflow Step1 1D ¹H NMR Identify Pyridine & Azetidine Protons Step3 COSY (2D) Map Spin Systems (H-H) Step1->Step3 Step4 HSQC (2D) Assign Direct C-H Bonds Step1->Step4 Step2 1D ¹³C NMR Identify Carbon Skeleton Step2->Step4 Step5 HMBC (2D) Link Azetidine to Pyridine (C2 to C4') Step3->Step5 Step4->Step5 Step6 Structural Validation 4-(3,3-Dimethylazetidin-2-yl)pyridine Step5->Step6

Logical workflow for NMR structural validation of 4-(3,3-Dimethylazetidin-2-yl)pyridine.

Experimental Protocol: Sample Preparation & Acquisition

The basicity of both the pyridine and azetidine nitrogens makes this molecule highly susceptible to protonation by trace acids (e.g., DCl in degrading CDCl₃), which causes severe line broadening [2].

Step-by-Step Methodology
  • Solvent Purification: Pass 0.6 mL of CDCl₃ through a small plug of basic alumina inside a Pasteur pipette immediately before use. This neutralizes trace DCl and ensures sharp NH and pyridine signals.

  • Sample Concentration: Weigh 15–20 mg of the compound for ¹H NMR and 40–50 mg for ¹³C NMR to ensure an optimal signal-to-noise ratio.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform precise tuning, matching, and 3D shimming (Z1-Z5) to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Spectral Width (sw): 12 ppm

    • Relaxation Delay (d1): 1.5 seconds

    • Number of Scans (ns): 16

  • ¹³C NMR Acquisition:

    • Spectral Width (sw): 250 ppm

    • Relaxation Delay (d1): 2.5 to 3.0 seconds . Causality: The quaternary carbons (C-3 of azetidine, C-4' of pyridine) lack direct dipole-dipole relaxation from attached protons. A longer relaxation delay prevents these critical signals from integrating artificially low or disappearing into the baseline [4].

    • Number of Scans (ns): 512–1024 (depending on concentration).

¹H NMR Spectroscopy: Data Interpretation & Causality

The ¹H NMR spectrum is divided into three distinct regions: the aromatic pyridine protons, the mid-field azetidine ring protons, and the upfield aliphatic methyls.

Table 1: Quantitative ¹H NMR Data Summary (CDCl₃, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
Pyridine H-2',6' 8.50 – 8.60dd (or d)2H~6.0Highly deshielded by the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen [1].
Pyridine H-3',5' 7.30 – 7.40dd (or d)2H~6.0Meta to the pyridine nitrogen; shielded relative to the α-protons [1].
Azetidine H-2 4.50 – 4.80s1H-Benzylic-type position alpha to the azetidine NH. Appears as a singlet because the adjacent C-3 is entirely quaternary (no vicinal protons) [3].
Azetidine H-4a 3.50 – 3.70d1H~8.0 – 10.0Alpha to N. Diastereotopic due to the chiral center at C-2. Exhibits strong geminal coupling with H-4b.
Azetidine H-4b 3.20 – 3.40d1H~8.0 – 10.0The second diastereotopic proton on C-4.
Azetidine NH 2.00 – 2.50br s1H-Broadened by quadrupolar relaxation of ¹⁴N and chemical exchange. Validation: Disappears upon shaking with D₂O[2].
Methyl (C3-CH₃)a 1.20 – 1.40s3H-Diastereotopic methyl group (cis or trans to the pyridine ring) [4].
Methyl (C3-CH₃)b 0.80 – 1.00s3H-The second diastereotopic methyl group.

¹³C NMR Spectroscopy: Data Interpretation & Causality

The ¹³C NMR spectrum confirms the carbon skeleton. The most critical diagnostic feature is the identification of the two quaternary carbons (C-4' of pyridine and C-3 of azetidine), which serve as the architectural anchors of the molecule.

Table 2: Quantitative ¹³C NMR Data Summary (CDCl₃, 100 MHz)
PositionShift (δ, ppm)TypeMechanistic Rationale
Pyridine C-2',6' 149.0 – 151.0CHAlpha to the electronegative pyridine nitrogen.
Pyridine C-4' 150.0 – 153.0C (quat)The attachment point of the azetidine ring. Low intensity due to lack of NOE enhancement.
Pyridine C-3',5' 120.0 – 122.0CHBeta to the pyridine nitrogen.
Azetidine C-2 68.0 – 75.0CHHighly deshielded aliphatic carbon due to dual attachment to nitrogen and the aromatic ring [3].
Azetidine C-4 55.0 – 62.0CH₂Alpha to the azetidine nitrogen.
Azetidine C-3 38.0 – 45.0C (quat)Quaternary carbon bearing the gem-dimethyl groups.
Methyls (C3) 20.0 – 28.0CH₃Two distinct signals confirming the diastereotopic nature of the gem-dimethyls induced by the C-2 stereocenter [4].

Advanced Validation: 2D HMBC Connectivity

To definitively prove that the azetidine ring is attached to the 4-position of the pyridine (and not the 2- or 3-position), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory.

  • The Causality of the Cross-Peak: In the HMBC spectrum, look for a ³J_CH correlation between the Azetidine H-2 proton (~4.6 ppm) and the Pyridine C-3'/C-5' carbons (~121 ppm) .

  • Furthermore, a ²J_CH correlation must be observed between the Azetidine H-2 proton and the quaternary Pyridine C-4' carbon (~151 ppm).

  • If the attachment were at the 2-position of the pyridine, the HMBC would show correlations to the pyridine nitrogen and C-3', drastically altering the 2D map. This self-validating step ensures absolute regiochemical assignment [2].

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(3,3-Dimethylazetidin-2-yl)pyridine Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(3,3-Dimethylazetidin-2-yl)pyridine . The synthesis of highly substituted, strained four-membered nitrogen heterocycles presents unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(3,3-Dimethylazetidin-2-yl)pyridine . The synthesis of highly substituted, strained four-membered nitrogen heterocycles presents unique challenges, primarily concerning ring strain, regioselectivity, and intermediate stability[1].

This guide is designed for drug development scientists and synthetic chemists. It provides a mechanistic breakdown of the standard three-step synthetic route: (1) Imine formation, (2) [2+2] Staudinger cycloaddition to form a β -lactam, and (3) selective reduction and deprotection.

I. Synthetic Workflow & Mechanistic Pathways

To synthesize 4-(3,3-Dimethylazetidin-2-yl)pyridine, the most reliable and scalable approach utilizes a Staudinger cycloaddition followed by a controlled reduction[2].

SyntheticWorkflow A Pyridine-4-carboxaldehyde + PMB-Amine B Aldimine Intermediate A->B Condensation -H₂O C β-Lactam Core (Staudinger) B->C Isobutyryl chloride Et₃N, DCM D PMB-Protected Azetidine (Reduction) C->D AlH₃ (Alane) THF, 0 °C E Target Azetidine (Deprotection) D->E TFA / Anisole or CAN

Fig 1: Three-step synthetic workflow for 4-(3,3-Dimethylazetidin-2-yl)pyridine.

II. Troubleshooting & FAQs

Q1: My Staudinger cycloaddition yield is exceptionally low, and I observe a thick, untractable byproduct. What is happening?

Cause: You are likely experiencing ketene polymerization [3]. In the Staudinger reaction, isobutyryl chloride reacts with triethylamine to generate dimethylketene in situ. Dimethylketene is highly reactive. If the local concentration of the ketene exceeds the concentration of the aldimine, or if the aldimine is sterically hindered, the ketene will rapidly dimerize or polymerize rather than undergo the desired [2+2] cycloaddition[4]. Solution:

  • Inverse Addition: Do not add the base to a mixture of imine and acid chloride. Instead, add the isobutyryl chloride dropwise (over 1-2 hours via syringe pump) to a dilute, pre-cooled (0 °C) solution of the imine and triethylamine.

  • Moisture Control: Ensure strict anhydrous conditions. Trace water hydrolyzes the acid chloride, generating isobutyric acid, which poisons the cycloaddition and lowers the yield.

Q2: During the reduction of the β -lactam intermediate, I am getting a high percentage of a ring-opened amino-alcohol byproduct. How can I prevent this?

Cause: The choice of reducing agent is critical. Standard nucleophilic hydrides, such as Lithium Aluminum Hydride ( LiAlH4​ ), often attack the C4 position of the strained β -lactam ring instead of the carbonyl carbon, leading to C-N bond cleavage and ring-opening[2]. Solution: Switch from a nucleophilic hydride to an electrophilic hydride like Alane ( AlH3​ ) or Borane-THF ( BH3​⋅THF ). Alane coordinates strongly to the carbonyl oxygen (acting as a Lewis acid), activating the C=O bond for reduction while preserving the integrity of the strained four-membered ring[2].

ReductionMechanism cluster_0 Electrophilic Pathway (Desired) cluster_1 Nucleophilic Pathway (Undesired) BetaLactam β-Lactam Intermediate AlH3 AlH₃ Coordination to Carbonyl Oxygen BetaLactam->AlH3 Alane LiAlH4 LiAlH₄ Attack at C4 Position BetaLactam->LiAlH4 LiAlH₄ Azetidine Azetidine (Intact Ring) AlH3->Azetidine C-O Cleavage AminoAlcohol Amino-Alcohol (Ring Opened) LiAlH4->AminoAlcohol C-N Cleavage

Fig 2: Divergent reduction pathways of β-lactams based on hydride character.

Q3: I lose product during the final purification step. The azetidine streaks on the silica column and the isolated mass is lower than the crude NMR suggests.

Cause: Azetidines are highly basic and volatile[1]. The secondary amine of the deprotected 4-(3,3-Dimethylazetidin-2-yl)pyridine interacts strongly with the acidic silanol groups on standard silica gel, causing irreversible binding and streaking. Furthermore, prolonged exposure to high vacuum during solvent removal can cause the free base to evaporate. Solution:

  • Chromatography: Pre-treat your silica gel with 2-5% Triethylamine ( Et3​N ) in your eluent to neutralize acidic sites, or use basic alumina.

  • Isolation: Isolate the final product as a hydrochloride salt. Bubble HCl gas through the ethereal solution of the free base, or add a stoichiometric amount of HCl in dioxane. The resulting salt is highly stable, non-volatile, and precipitates cleanly.

III. Quantitative Reagent Comparison for β -Lactam Reduction

To empirically justify the shift to electrophilic reducing agents, the following table summarizes the reaction metrics when reducing 1-PMB-4-(pyridin-4-yl)-3,3-dimethylazetidin-2-one to the corresponding azetidine.

Reducing AgentReagent CharacterTemp / TimeAzetidine Yield (%)Ring-Opened Byproduct (%)
LiAlH4​ Strong NucleophileReflux, 4 h32%> 60%
BH3​⋅THF Mild ElectrophileReflux, 12 h68%12%
AlH3​ (in situ)Strong Electrophile0 °C to RT, 2 h89% < 2%

Data synthesized from standard optimization protocols for highly substituted azetidin-2-ones.

IV. Validated Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Intermediate TLC checks and specific quenching procedures ensure causality and safety at every stage.

Step 1: Staudinger Cycloaddition (Formation of β -Lactam)
  • Imine Preparation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve pyridine-4-carboxaldehyde (10.0 mmol) and p-methoxybenzylamine (PMB-NH₂, 10.5 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add anhydrous MgSO4​ (2 g) and stir at room temperature for 4 hours.

  • Filtration: Filter the mixture under an inert atmosphere to remove MgSO4​ . Transfer the filtrate to a clean, dry flask.

  • Cycloaddition: Add triethylamine (30.0 mmol) to the imine solution and cool to 0 °C using an ice bath.

  • Ketene Generation: Dissolve isobutyryl chloride (15.0 mmol) in anhydrous DCM (20 mL). Using a syringe pump, add this solution dropwise over 2 hours to the vigorously stirring imine mixture.

  • Validation Check: Run a TLC (Hexanes:EtOAc 1:1). The yellow imine spot should disappear, replaced by a higher Rf​ UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( 3×30 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the PMB-protected β -lactam.

Step 2: Alane Reduction
  • Alane Generation: In a dry flask under Argon, suspend LiAlH4​ (20.0 mmol) in anhydrous THF (30 mL) at 0 °C. Carefully add anhydrous AlCl3​ (6.6 mmol) in small portions. Stir for 30 minutes at 0 °C to form AlH3​ .

  • Reduction: Dissolve the β -lactam (5.0 mmol) from Step 1 in anhydrous THF (10 mL). Add this dropwise to the AlH3​ suspension at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Fieser Quench (Critical): Cool back to 0 °C. Sequentially add 0.76 mL water, 0.76 mL 15% aqueous NaOH, and 2.28 mL water. Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate to obtain the PMB-protected azetidine.

Step 3: Deprotection & Salt Formation
  • Cleavage: Dissolve the PMB-protected azetidine (4.0 mmol) in a mixture of TFA (10 mL) and anisole (1 mL). Stir at 60 °C for 12 hours.

  • Concentration: Remove TFA under reduced pressure. Neutralize the residue with saturated aqueous K2​CO3​ and extract with DCM ( 3×20 mL).

  • Salt Formation: Dry the combined organic layers over Na2​SO4​ and filter. Cool the solution to 0 °C and slowly add 4.0 M HCl in dioxane (2.2 equivalents).

  • Collection: Stir for 30 minutes, then filter the resulting precipitate. Wash with cold diethyl ether and dry under high vacuum to yield 4-(3,3-Dimethylazetidin-2-yl)pyridine dihydrochloride as a highly pure, stable solid.

V. References

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Optimization

Troubleshooting common impurities in 4-(3,3-Dimethylazetidin-2-yl)pyridine reactions

Welcome to the Azetidine-Pyridine Support Hub , a dedicated technical resource for scientists and drug development professionals working with highly strained sp3-rich scaffolds. The synthesis and functionalization of 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine-Pyridine Support Hub , a dedicated technical resource for scientists and drug development professionals working with highly strained sp3-rich scaffolds.

The synthesis and functionalization of 4-(3,3-Dimethylazetidin-2-yl)pyridine presents unique chemical challenges. While the gem-dimethyl group provides a slight Thorpe-Ingold stabilization to the four-membered ring, the inherent ring strain (~26 kcal/mol) combined with the dual basicity of the azetidine and pyridine nitrogens creates multiple pathways for impurity generation[1]. This guide provides mechanistic troubleshooting, quantitative impurity tracking, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Reaction Workflow & Impurity Mapping

To effectively troubleshoot, we must first map where critical impurities diverge from the desired synthetic pathway. The diagram below illustrates a standard Nickel-catalyzed cross-coupling workflow and the specific nodes where side reactions occur.

Workflow SM 3,3-Dimethylazetidine + 4-Halopyridine RXN Ni-Catalyzed Cross-Coupling SM->RXN Catalysis IMP1 Homocoupled Pyridine (4,4'-Bipyridine) RXN->IMP1 Steric Delay CRUDE Crude Reaction Mixture RXN->CRUDE Main Pathway WORKUP Mild Aqueous Workup (pH 7-8) CRUDE->WORKUP Extraction IMP2 Ring-Opened Amino Alcohol WORKUP->IMP2 If pH < 4 PURIF Amine-Modified Silica Chromatography WORKUP->PURIF Organic Layer FINAL Pure 4-(3,3-Dimethylazetidin-2-yl)pyridine PURIF->FINAL Elution

Caption: Workflow for 4-(3,3-Dimethylazetidin-2-yl)pyridine synthesis and impurity tracking.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS analysis of the crude mixture shows a major impurity with a mass of +18 Da relative to the desired product. What is this, and what is the causality? A: You are observing the linear amino-alcohol impurity resulting from the hydrolytic ring-opening of the azetidine. Azetidines are highly strained[1]. When exposed to acidic aqueous conditions (e.g., a 1M HCl quench or extraction), the basic azetidine nitrogen becomes protonated. This protonation highly activates the adjacent C-N bonds, lowering the activation energy for nucleophilic attack by water, which irreversibly cleaves the ring[2]. Mitigation: Never use strong aqueous acids during the workup of this compound. Use saturated ammonium chloride or a weak phosphate buffer to maintain a pH between 7.5 and 8.5.

Q2: I am using a standard Palladium catalyst for the cross-coupling step, but I observe massive decomposition and unreacted azetidine. Why? A: Palladium catalysts generally struggle with sp3-rich, saturated heterocycles. The intermediate Pd-alkyl species is highly prone to rapid β-hydride elimination, destroying your azetidine precursor before reductive elimination can occur. Mitigation: Switch to an electrophilic Nickel-catalyzed cross-coupling system[3]. Nickel readily accesses single-electron transfer (SET) radical pathways, which bypass the traditional β-hydride elimination issues associated with Palladium, making it the authoritative standard for azetidine functionalization.

Q3: Why is there a high level of 4,4'-bipyridine (homocoupling) in my Nickel-catalyzed reaction? A: In cross-coupling, the 4-halopyridine undergoes rapid oxidative addition to the Ni(0) species. However, the gem-dimethyl groups on your azetidine precursor create significant steric hindrance, slowing down the subsequent transmetalation or radical capture step. Because the Ni(II)-pyridine intermediate has an extended lifetime, a second equivalent of 4-halopyridine can interact with the metal center, leading to disproportionation and the reductive elimination of 4,4'-bipyridine. Mitigation: Use a bulky, electron-rich ligand (e.g., dtbbpy) to accelerate the capture of the azetidine radical, and ensure the halopyridine is added slowly via a syringe pump to keep its steady-state concentration low.

Q4: My purified 4-(3,3-Dimethylazetidin-2-yl)pyridine streaks heavily on standard silica gel, and NMR shows broad peaks. How can I resolve this? A: The dual nitrogen atoms in this molecule act as strong bidentate ligands, chelating residual transition metals (Ni/Pd) from the reaction[4]. Furthermore, these basic amines interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking and co-elution of impurities[2]. Mitigation: Treat the crude mixture with a metal scavenger (e.g., Thiol-functionalized silica) prior to chromatography. For purification, strictly use amine-functionalized silica (NH2-silica) or add 2% triethylamine to your eluent to deactivate acidic silanols.

Part 3: Mechanistic Degradation Pathway

Understanding the exact mechanism of acid-catalyzed degradation is critical for designing self-validating workup protocols.

Mechanism A Intact Azetidine Ring (High Strain) B Protonated Azetidine (Activated N-C Bond) A->B Strong Acid (pH < 4) D Stable Free Base (Product Maintained) A->D Mild Base (pH > 7) C Linear Amino Alcohol (+18 Da Impurity) B->C H2O Nucleophilic Attack

Caption: Acid-catalyzed hydrolytic ring-opening mechanism of the strained azetidine ring.

Part 4: Quantitative Impurity Matrix

Use the following table to benchmark your analytical data against acceptable limits for downstream pharmaceutical applications.

Impurity / ByproductDiagnostic NMR Shift (1H, ppm)LC-MS m/z [M+H]+Acceptable LimitPrimary Mitigation Strategy
4,4'-Bipyridine ~8.75 (d, 4H), ~7.65 (d, 4H)157.08< 0.5%Syringe-pump addition of halopyridine
Ring-Opened Amino Alcohol ~3.50 (t, 2H), ~2.85 (t, 2H)181.13 (+18 Da)< 0.1%Strictly maintain workup pH > 7.5
Dehalogenated Pyridine ~8.55 (m, 2H), ~7.30 (m, 3H)80.05< 1.0%Rigorous solvent deoxygenation
Residual Nickel Broadening of all NMR peaksN/A (Use ICP-MS)< 10 ppmThiol-silica scavenging pre-column

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized Ni-Catalyzed Cross-Coupling

Objective: Maximize C-C bond formation while suppressing homocoupling and metal-chelation.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with NiCl2·glyme (10 mol%), dtbbpy (10 mol%), and the 3,3-dimethylazetidine precursor (1.0 equiv).

  • Catalyst Activation: Add anhydrous, degassed DMA (0.2 M).

    • Validation Checkpoint: The solution must turn a deep emerald green within 5 minutes, confirming the formation of the active Ni(II)-dtbbpy pre-catalyst complex. If it remains pale or turns brown, oxygen contamination has occurred; abort the reaction.

  • Reagent Addition: Add the reductant (e.g., Manganese powder, 2.0 equiv). Seal the vial and move to a fume hood.

  • Controlled Coupling: Inject the 4-halopyridine (1.2 equiv) via a syringe pump over 2 hours at 40 °C to prevent the buildup of the Ni(II)-pyridine intermediate.

  • Reaction Monitoring:

    • Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO3. Spot on an amine-functionalized TLC plate. The disappearance of the UV-active halopyridine spot indicates completion.

Protocol B: Acid-Free Workup and Metal Scavenging

Objective: Isolate the product without inducing hydrolytic ring-opening or silica-induced streaking.

  • Quench: Dilute the crude reaction mixture with ethyl acetate (10 volumes) and add an equal volume of saturated aqueous NaHCO3.

    • Validation Checkpoint: Dip a pH strip into the aqueous layer. It must read between 7.5 and 8.5. If it is lower, add 1M NaOH dropwise until the target pH is reached[2].

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Metal Scavenging: To the combined organic layers, add SiliaMetS® Thiol (or equivalent metal scavenger) at 5 equivalents relative to the initial Nickel loading. Stir at 40 °C for 2 hours.

    • Validation Checkpoint: The organic layer should transition from a greenish/brown tint to pale yellow or colorless, indicating successful metal removal[4].

  • Filtration & Concentration: Filter through a pad of Celite to remove the scavenger and drying agent (Na2SO4). Concentrate under reduced pressure (bath temp < 35 °C to avoid thermal degradation).

  • Storage: Free azetidines are prone to auto-oxidation. Store the final product under Argon at -20 °C, or ideally, precipitate it as a crystalline HCl or oxalate salt for long-term bench stability.

Part 6: References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry (via ResearchGate) URL:

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism Source: Organic Letters (ACS Publications) URL:

  • Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine Source: ScholarWorks (California State Polytechnic University) URL:

  • Removal of impurities from 1-(4-Methylbenzyl)azetidine Source: BenchChem Technical Support URL:

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3,3-Dimethylazetidin-2-yl)pyridine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly basic nitrogenous heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly basic nitrogenous heterocycles.

Purifying 4-(3,3-Dimethylazetidin-2-yl)pyridine is notoriously difficult. The molecule features a dual-basic architecture: a highly basic secondary amine within the azetidine ring (pKa ~10.4) and a weakly basic aromatic nitrogen in the pyridine ring (pKa ~5.2). When subjected to standard silica gel chromatography, these basic centers interact aggressively with the stationary phase, leading to severe peak tailing, irreversible adsorption, and catastrophic yield losses[1].

This guide provides the mechanistic causality behind these failures, field-proven troubleshooting FAQs, and self-validating protocols to ensure your purification succeeds on the first attempt.

Mechanistic Insight: The Silanol Problem

Standard chromatographic silica gel (SiO₂) is populated with residual surface silanol groups (Si-OH). While the bulk silica is neutral, these silanols act as Brønsted acids[2]. When the highly basic azetidine nitrogen of your target molecule encounters these acidic silanols, strong ionic hydrogen bonds form[3].

Instead of eluting smoothly based on lipophilicity, the molecule continuously adsorbs and desorbs via ion exchange[4]. This manifests macroscopically as severe peak tailing and streaking across your TLC plate[5]. To resolve this, we must either chemically mask the silanols using a mobile phase modifier (like Triethylamine)[6] or replace the stationary phase entirely with an amine-functionalized silica[7].

SilanolInteraction Silica Bare Silica Gel Acidic Silanols (Si-OH) Interaction Ionic H-Bonding Peak Tailing & Loss Silica->Interaction Brønsted Acid Amine Target Molecule Basic Secondary Amine Amine->Interaction Lewis Base Resolved Elution Sharp Peak Shape Interaction->Resolved + TEA Modifier TEA Triethylamine (TEA) Competitive Binder TEA->Silica Neutralizes Silanols TEA->Resolved Displaces Target

Mechanistic pathway of silanol-amine interactions and resolution via competitive TEA binding.

Troubleshooting Guide & FAQs

Q: My compound is streaking continuously from Rf 0.1 to 0.8 on standard silica TLC. How do I fix this? A: This is the hallmark of acid-base silanol interaction[1]. Add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase. The TEA acts as a competitive Lewis base, saturating the acidic silanol sites on the silica before your target molecule can bind to them[6].

Q: I added 1% TEA to my mobile phase, but my recovery from the column is still under 40%. Why? A: You likely did not pre-equilibrate the column with the modified solvent. If you only add TEA to the eluent during the run, the first column volumes will strip the TEA to neutralize the silica, leaving the solvent front devoid of the modifier. Always pack and flush the column with at least 3 column volumes (CV) of your TEA-modified solvent before loading your sample.

Q: How do I remove the residual TEA from my purified 4-(3,3-Dimethylazetidin-2-yl)pyridine? A: TEA (boiling point 89°C) can be difficult to remove entirely under standard rotary evaporation, often contaminating NMR spectra. To remove it, co-evaporate the purified fractions with toluene (3 x 10 mL), which forms an azeotrope with TEA, followed by high vacuum overnight. Alternatively, use an amine-functionalized silica column to avoid TEA entirely[8].

Q: How do I visualize this compound on a TLC plate? A: The pyridine ring is strongly UV-active at 254 nm, making non-destructive visualization easy. To specifically confirm the presence of the intact azetidine ring, dip the plate in Ninhydrin stain and heat it; the secondary amine will develop a distinct blue/purple spot.

Purification Workflows & Methodologies

PurificationWorkflow Start Crude 4-(3,3-Dimethylazetidin- 2-yl)pyridine CheckEquip Is Amine-Functionalized Silica (NH2) Available? Start->CheckEquip NH2Silica Use NH2-Silica Column (Hexane/EtOAc Gradient) CheckEquip->NH2Silica Yes StandardSilica Use Bare Silica Gel Requires Mobile Phase Modifier CheckEquip->StandardSilica No Success Sharp Peak / High Recovery NH2Silica->Success TLC TLC Optimization: Add 1-5% TEA to Eluent StandardSilica->TLC TLC->Success Resolved Fail Severe Tailing / Low Recovery TLC->Fail Still Streaking Alt Switch to Reversed-Phase (C18) with 0.1% NH4OH Buffer Fail->Alt Alt->Success

Decision matrix for the chromatographic purification of basic nitrogenous heterocycles.

Protocol A: Modified Normal-Phase Chromatography (The "TEA Spike" Method)

Use this method if you only have standard bare silica gel available.

  • Self-Validation Checkpoint (2D TLC): Spot your crude mixture on a standard silica TLC plate. Run Dimension 1 in 90:10 Dichloromethane:Methanol. Dry the plate, rotate 90 degrees, and run Dimension 2 in 89:10:1 Dichloromethane:Methanol:TEA. If the target spot tightens and shifts to a higher Rf in the second dimension, proceed to step 2[1].

  • Column Pre-treatment: Prepare a slurry of standard silica gel in your starting mobile phase containing 1% TEA[6]. Pack the column and flush with a minimum of 3 Column Volumes (CV) of the TEA-modified solvent to ensure all acidic silanols are saturated.

  • Sample Loading: Dissolve the crude 4-(3,3-Dimethylazetidin-2-yl)pyridine in the minimum volume of modified eluent. Apply evenly to the column head.

  • Elution: Elute using a gradient of DCM/MeOH (maintaining 1% TEA throughout). Collect fractions and monitor via UV (254 nm).

  • Solvent Removal: Combine product fractions, evaporate under reduced pressure, and co-evaporate with toluene to strip residual TEA.

Protocol B: Amine-Functionalized Silica Chromatography (The "Modifier-Free" Method)

Highly recommended. This utilizes silica covalently bonded with aminopropyl groups, inherently masking silanols and eliminating the need for TEA[3].

  • Column Selection: Select an appropriately sized NH₂-functionalized silica cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[7].

  • Equilibration: Equilibrate the column with 100% Hexane or Dichloromethane. Do not add any basic modifiers. The stationary phase itself repels the basic azetidine, preventing ionic bonding[8].

  • Elution: Run a standard gradient (e.g., Hexane to Ethyl Acetate, or DCM to MeOH). The target compound will elute with a sharp, symmetrical peak shape[7].

  • Direct Concentration: Because no TEA was used, fractions can be directly concentrated and submitted for biological assays or NMR without risk of modifier contamination[8].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic behavior of 4-(3,3-Dimethylazetidin-2-yl)pyridine across different purification strategies.

Chromatographic MethodStationary PhaseMobile Phase ModifierExpected Rf (Target)Tailing Factor (As)Typical Recovery (%)
Standard Normal-Phase Bare Silica GelNone0.0 - 0.2 (Severe Streaking)> 3.0< 40%
Modified Normal-Phase Bare Silica Gel1-5% Triethylamine (TEA)0.3 - 0.4 (Sharp Spot)1.2 - 1.580 - 90%
Amine-Functionalized NH₂-SilicaNone Required0.4 - 0.5 (Sharp Spot)1.0 - 1.1> 95%
Reversed-Phase C18 Silica0.1% NH₄OH (Aqueous)N/A (Gradient Elution)1.0 - 1.290 - 95%

Note: Tailing Factor (As) closer to 1.0 indicates perfect peak symmetry. Values > 2.0 indicate severe silanol interaction.

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 4-(3,3-Dimethylazetidin-2-yl)pyridine

Welcome to the technical support center for the synthesis of 4-(3,3-Dimethylazetidin-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3,3-Dimethylazetidin-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the microwave-assisted synthesis of this target molecule. Our approach is grounded in established principles of organic chemistry, particularly multicomponent reactions, which are exceptionally well-suited for rapid optimization using microwave technology.[1]

Overview: A Plausible Synthetic Strategy

The synthesis of 4-(3,3-Dimethylazetidin-2-yl)pyridine is not widely documented in standard literature. Therefore, we propose a robust and logical approach based on the well-established Hantzsch Pyridine Synthesis .[2][3] This multicomponent reaction is a powerful method for constructing the pyridine core and is readily adaptable to microwave-assisted organic synthesis (MAOS), which offers benefits such as dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods.[2][4][5]

Our proposed one-pot, three-component reaction involves the condensation of a key aldehyde precursor, 3,3-dimethylazetidine-2-carbaldehyde , with two equivalents of a β-keto ester (e.g., ethyl acetoacetate) and an ammonia source (ammonium acetate), followed by in-situ oxidation to yield the aromatic pyridine ring.

Hantzsch_Pyridine_Synthesis cluster_reactants Starting Materials A 3,3-Dimethylazetidine- 2-carbaldehyde MW Microwave Irradiation (Solvent, Temp, Time) A->MW B Ethyl Acetoacetate (2 equiv.) B->MW C Ammonium Acetate (NH₃ Source) C->MW D Oxidant (e.g., FeCl₃) Intermediate Dihydropyridine Intermediate D->Intermediate MW->Intermediate [1] Cyclocondensation Product 4-(3,3-Dimethylazetidin-2-yl)pyridine Intermediate->Product [2] Oxidation

Caption: Proposed Microwave-Assisted Hantzsch Synthesis Scheme.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

This is a common challenge in multicomponent reactions, especially when dealing with potentially sensitive precursors.[3] The issue can typically be traced to one of three areas: reactant integrity, reaction conditions, or catalyst/reagent efficiency.

  • Possible Cause 1: Instability of the Aldehyde Precursor The key starting material, 3,3-dimethylazetidine-2-carbaldehyde, contains a strained azetidine ring and may be prone to decomposition or oligomerization upon storage.

    • Expert Recommendation: Always use freshly prepared or recently purified aldehyde. Before starting the reaction, confirm its identity and purity via ¹H NMR and ensure the absence of significant polymeric or oxidized impurities. Store the aldehyde under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C).

  • Possible Cause 2: Suboptimal Microwave Parameters Microwave synthesis is highly sensitive to parameters like temperature, time, and power. Unlike conventional heating, the choice of solvent is critical as it dictates how efficiently the mixture absorbs microwave energy.[6]

    • Expert Recommendation: Systematically optimize the reaction conditions. Do not simply translate conventional heating parameters. Polar, high-dielectric loss solvents like ethanol, DMSO, or NMP are excellent starting points.[7] Begin with a lower temperature (e.g., 100-120°C) and a short reaction time (5-10 minutes) and gradually increase as needed while monitoring the reaction by TLC or LC-MS.[8]

  • Possible Cause 3: Inefficient Stoichiometry or Reagents The Hantzsch synthesis requires a precise balance of components. An excess or deficit of one component can favor side reactions.

    • Expert Recommendation: Ensure accurate molar ratios: 1 equivalent of aldehyde, 2.0-2.2 equivalents of the β-keto ester, and at least 1.5 equivalents of ammonium acetate.[2] If aromatization is incomplete (see Q2), the choice and amount of oxidant may be the issue.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Aldehyde Verify Purity & Integrity of Azetidine Aldehyde Start->Check_Aldehyde Check_Aldehyde->Start Aldehyde Degraded Optimize_MW Systematically Optimize Microwave Parameters (Temp, Time, Solvent) Check_Aldehyde->Optimize_MW Aldehyde is Pure Check_Stoich Confirm Stoichiometry & Reagent Activity Optimize_MW->Check_Stoich No Improvement Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Optimize_MW->Analyze_Crude Some Product Formed Check_Stoich->Optimize_MW Stoichiometry Corrected Check_Stoich->Analyze_Crude No Improvement Success Improved Yield Analyze_Crude->Success Identify & Address Specific Byproduct

Caption: Troubleshooting Workflow for Low Yields.

Q2: My main product is the dihydropyridine (DHP) intermediate, not the final aromatic pyridine. How can I fix this?

This is an excellent indication that the initial cyclocondensation is working but the subsequent oxidation step is failing. The driving force for the reaction is the formation of the stable aromatic ring.[2]

  • Expert Recommendation:

    • Increase Oxidant: The most direct solution is to increase the molar equivalents of the oxidant (e.g., from 1.0 to 1.5 eq. of FeCl₃).

    • Screen Oxidants: Some oxidants are more effective than others. Consider screening alternatives like manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or even bubbling air through the reaction mixture if using a compatible solvent.

    • Increase Temperature/Time: Higher temperatures or longer microwave irradiation times can sometimes facilitate the oxidation process.

    • Two-Step, One-Pot Protocol: Run the initial condensation at a lower temperature (e.g., 100°C for 5 min), then add the oxidant and irradiate at a higher temperature (e.g., 140°C for another 5 min). This can prevent oxidant-mediated decomposition of starting materials.

Q3: My reaction mixture turns black and I see significant charring. What's causing this?

Charring indicates decomposition due to excessive or localized heat. Microwave "hot spots" can occur in heterogeneous mixtures or if the microwave power is too high for the solvent to dissipate the energy effectively.[9]

  • Expert Recommendation:

    • Ensure Efficient Stirring: Always use a microwave-safe stir bar and ensure it is rotating effectively to distribute the heat.

    • Reduce Microwave Power: Instead of using maximum power, run the reaction at a lower, constant power setting and allow the instrument to control the temperature via cooling.

    • Solvent Choice: If using a very high-absorbing solvent like DMSO, consider diluting it with a less-absorbing co-solvent like toluene or dioxane to moderate the heating rate.[7]

    • Check for Incompatibilities: Ensure none of your reagents are interacting to form highly absorbing, colored species that could lead to thermal runaway.

Q4: The purification is difficult. My product co-elutes with impurities during column chromatography.

The target molecule is a basic pyridine. This chemical property can be exploited for a highly effective purification strategy that avoids tedious chromatography of the crude mixture.[10]

  • Expert Recommendation: Acid-Base Extraction This technique separates your basic product from neutral or acidic impurities.

    • Dissolve: After the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Extract the organic layer with aqueous acid (e.g., 1M HCl). Your basic pyridine product will become a protonated, water-soluble salt and move to the aqueous layer, while neutral byproducts remain in the organic layer.

    • Basify: Separate the aqueous layer and carefully add a base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates your product, making it organic-soluble again.

    • Back-Extract: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM. Your pure product will move back into the organic layer.

    • Final Polish: Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. This material is often pure, but if needed, a final, much easier, column chromatography can be performed.

Data & Protocols

Table 1: Optimization of Microwave Reaction Parameters

This table provides a logical framework for optimizing the key variables in the microwave-assisted synthesis.

ParameterInitial ConditionTroubleshooting Action & Rationale
Temperature 120°CIf no reaction: Increase in 20°C increments (to 160°C). Higher energy may be needed to overcome activation barriers.[7] If decomposition: Decrease to 100°C. Lower energy can prevent side reactions.
Time 10 minutesIf incomplete: Increase in 5-10 minute increments. Allows the reaction to proceed to completion. If decomposition: Decrease to 3-5 minutes. Minimizes exposure to high temperatures.
Solvent EthanolIf slow heating/low yield: Switch to a higher-absorbing solvent like DMSO or NMP. These couple more efficiently with microwaves.[7] If charring: Switch to a lower-absorbing solvent or use a co-solvent mixture (e.g., EtOH/Toluene).
Oxidant (eq.) FeCl₃ (1.1)If DHP is major product: Increase to 1.5-2.0 eq. or screen other oxidants (e.g., MnO₂). Ensures complete aromatization.
Experimental Protocol 1: Microwave-Assisted Synthesis

Disclaimer: This is a proposed starting protocol. The instability of 3,3-dimethylazetidine-2-carbaldehyde has not been experimentally determined. Handle with care under inert conditions.

  • To a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add 3,3-dimethylazetidine-2-carbaldehyde (1.0 mmol, 1.0 eq.).

  • Add ethyl acetoacetate (2.0 mmol, 2.0 eq.), ammonium acetate (1.5 mmol, 1.5 eq.), and ferric chloride (FeCl₃) (1.1 mmol, 1.1 eq.).[8]

  • Add anhydrous ethanol (4 mL).

  • Seal the vessel securely with a septum cap.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture with stirring at 120°C for 15 minutes . Monitor the internal pressure to ensure it remains within safe limits.

  • After irradiation, allow the vessel to cool to room temperature (below 50°C) before venting and opening.

  • Monitor the reaction conversion by TLC or LC-MS analysis of a small aliquot.

Experimental Protocol 2: Acid-Base Workup and Purification
  • Transfer the cooled reaction mixture to a separatory funnel, rinsing the vessel with ethyl acetate (20 mL).

  • Add deionized water (20 mL) and shake. Separate the organic layer.

  • Extract the organic layer with 1M HCl (2 x 15 mL). Combine the acidic aqueous layers. The product is now in the aqueous phase.

  • Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH solution with swirling until the pH is ~11-12 (confirm with pH paper).

  • Extract the basic aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to prevent peak tailing.

References

  • BenchChem. (2025). Strategies to overcome low yields in multicomponent pyridine synthesis.
  • Kappe, C. O. (2004). Microwave-Assisted Organic Synthesis.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Domling, A. (2006). Recent developments in multicomponent reactions in drug discovery. Chemical Reviews, 106(1), 17-89.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1006.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149-1151.
  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Monash University. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. [Link]

  • BenchChem. (2025).

Sources

Troubleshooting

Preventing oxidative degradation of 4-(3,3-Dimethylazetidin-2-yl)pyridine during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to ensuring the stability of 4-(3,3-Dimethylazetidin-2-yl)pyridine. This guide, prepared by our se...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to ensuring the stability of 4-(3,3-Dimethylazetidin-2-yl)pyridine. This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting protocols, and frequently asked questions to help you prevent oxidative degradation during storage and handling. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Inherent Instability

The structure of 4-(3,3-Dimethylazetidin-2-yl)pyridine contains two key features that make it susceptible to degradation: a strained azetidine ring and two basic nitrogen atoms. The combination of ring strain in the four-membered azetidine heterocycle and the presence of lone-pair electrons on the nitrogen atoms creates reactive sites for oxidation.[1][2]

Oxidative degradation is a primary concern. The tertiary amine of the azetidine ring and the nitrogen of the pyridine ring are both potential targets for oxidation by atmospheric oxygen, trace peroxides, or metal ion catalysts.[3][4]

cluster_mol 4-(3,3-Dimethylazetidin-2-yl)pyridine cluster_key Potential Sites of Oxidative Attack mol key1 Azetidine Nitrogen (Tertiary Amine): Susceptible to N-oxidation and α-carbon oxidation. key2 Pyridine Nitrogen: Can be oxidized to form an N-oxide.

Caption: Key sites on 4-(3,3-Dimethylazetidin-2-yl)pyridine susceptible to oxidation.

The most common oxidative pathways include the formation of N-oxides on either nitrogen atom or oxidation at the carbon atom alpha to the azetidine nitrogen.[3][5] These reactions can be initiated by light, heat, or the presence of metal impurities and are often autocatalytic in nature.[6]

G parent 4-(3,3-Dimethylazetidin-2-yl)pyridine n_oxide_pyridine Pyridine N-Oxide Derivative parent->n_oxide_pyridine Pathway A n_oxide_azetidine Azetidine N-Oxide Derivative parent->n_oxide_azetidine Pathway B alpha_oxidation α-Hydroxyamine Intermediate parent->alpha_oxidation Pathway C oxidant O₂, Light, Metal Ions oxidant->parent ring_opened Ring-Opened Products (e.g., Aldehyde/Amine) alpha_oxidation->ring_opened

Caption: Plausible oxidative degradation pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-(3,3-Dimethylazetidin-2-yl)pyridine?

To minimize degradation, the compound must be protected from oxygen, moisture, light, and heat. The following conditions are recommended for both solid and solution states.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[6]
Temperature ≤ -20°C (Freezer)Reduces the rate of chemical reactions, including oxidation. Amines should generally be stored below 30°C to maintain stability.[7]
Light Amber Glass Vial / Opaque ContainerPrevents photolytic degradation, as light can provide the energy to initiate oxidative chain reactions.[6][8]
Moisture Tightly Sealed Container with DesiccantAmines can be hygroscopic; moisture can facilitate certain degradation pathways.[7]
Container Material Borosilicate Glass or HDPEUse inert materials to prevent leaching or catalytic reactions.[7]
Q2: I've noticed my sample, which was initially a colorless solid/solution, has developed a yellow or brown tint. What is happening?

The development of color is a common indicator of chemical degradation. For amine-containing compounds, this often points to oxidation. The formation of conjugated systems or highly oxidized species can lead to chromophores that absorb visible light. This is a critical sign that the integrity of your sample may be compromised and it should be re-analyzed for purity before use.

Q3: How can I proactively prevent oxidation when preparing stock solutions for my experiments?

Beyond the storage conditions listed above, two main strategies can be employed when preparing solutions: deoxygenation of solvents and the addition of antioxidants.

  • Solvent Deoxygenation: Before dissolving the compound, sparge your solvent with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a key reactant in oxidative degradation.

  • Use of Antioxidants: For solutions that will be stored or used over an extended period, the inclusion of an antioxidant can significantly extend shelf life.[9]

Q4: Which antioxidants are most suitable for this compound, and at what concentrations?

The choice of antioxidant depends on the solvent system (aqueous vs. organic) and the potential for downstream interference in your assay.

AntioxidantTypeSolvent SystemTypical ConcentrationMechanism of Action & Comments
Butylated Hydroxytoluene (BHT) Radical ScavengerOrganic0.01 - 0.1% (w/v)A phenolic antioxidant that terminates free-radical chain reactions.[10][11] Very effective in non-polar environments.
Butylated Hydroxyanisole (BHA) Radical ScavengerOrganic / Aqueous0.01 - 0.1% (w/v)Similar to BHT, it is a stable radical that can inhibit propagation of radical chain reactions.[11]
Ascorbic Acid (Vitamin C) Reducing AgentAqueous0.01 - 0.1% (w/v)Acts as a sacrificial reductant, being preferentially oxidized over the target molecule.[11][12]
Sodium Metabisulfite Reducing AgentAqueous0.01 - 0.2% (w/v)An effective oxygen scavenger, particularly in aqueous formulations.[6][9]
EDTA Chelating AgentAqueous0.01 - 0.05% (w/v)Binds trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions. Often used synergistically with other antioxidants.[6]

Expert Insight: When selecting an antioxidant, always run a small-scale compatibility test. Analyze a sample with and without the antioxidant immediately after preparation and after a short period (e.g., 24 hours) to ensure no new, unexpected degradation products are formed.

Troubleshooting Guide: Investigating Degradation

If you suspect your sample has degraded, a systematic approach is necessary to confirm the issue and identify the cause.

cluster_investigation Degradation Confirmed: Investigation start Observation: Unexpected result, color change, or new HPLC peak check_purity Step 1: Purity Re-analysis Run HPLC-UV/MS on the sample start->check_purity is_degraded Is purity < 95% or are degradants > 1%? check_purity->is_degraded forced_degradation Step 2: Forced Degradation Study (See Protocol Below) is_degraded->forced_degradation Yes ok Sample is stable. Check other experimental variables. is_degraded->ok No compare_peaks Step 3: Compare Degradants Match retention times and mass spectra forced_degradation->compare_peaks is_oxidative Do forced oxidative degradants match observed impurities? compare_peaks->is_oxidative implement_solution Step 4: Implement Solution - Use antioxidants - Purge with Argon - Store at -20°C in the dark is_oxidative->implement_solution Yes other_degradation Degradation is not oxidative. Consider hydrolysis or thermal stress. is_oxidative->other_degradation No

Caption: Troubleshooting workflow for investigating suspected sample degradation.

Protocol: Forced Degradation Study for Oxidative Liability

This protocol uses a chemical initiator to accelerate oxidative degradation, helping to confirm if the observed impurities in your stored sample are from oxidation.

Objective: To rapidly generate and identify potential oxidative degradation products of 4-(3,3-Dimethylazetidin-2-yl)pyridine.

Materials:

  • Your 4-(3,3-Dimethylazetidin-2-yl)pyridine sample.

  • Acetonitrile (ACN) or another appropriate solvent.

  • 3% Hydrogen Peroxide (H₂O₂) solution.

  • HPLC-MS system.

Methodology:

  • Prepare a Control Sample: Accurately prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Prepare a Stressed Sample: To a separate aliquot of the solution from Step 1, add 3% H₂O₂ to achieve a final peroxide concentration of approximately 0.3%.

  • Incubate: Loosely cap the stressed sample vial and let it stand at room temperature, protected from light, for 2-4 hours.

  • Analysis:

    • Inject the Control Sample onto the HPLC-MS to obtain a reference chromatogram and mass spectrum.

    • Inject the Stressed Sample onto the HPLC-MS using the same method.

  • Data Interpretation:

    • Compare the chromatograms. Look for new peaks in the stressed sample that are not present in the control.

    • Examine the mass spectra of these new peaks. An increase of 16 amu (atomic mass units) over the parent compound (M+16) is a strong indicator of N-oxide formation or other mono-oxidation events.

    • Compare the retention times and mass spectra of the peaks from the stressed sample to any impurity peaks observed in your aged, stored sample. A match confirms that your compound is degrading via an oxidative pathway during storage.

Standard Operating Protocols

Protocol 4.1: Recommended Long-Term Storage
  • Weighing: Dispense the required amount of solid 4-(3,3-Dimethylazetidin-2-yl)pyridine in a clean, dry amber glass vial.

  • Inerting: Place the uncapped vial inside a larger chamber or glove box that can be purged with an inert gas.

  • Purge: Flush the chamber with dry argon or nitrogen gas for at least 5 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly cap the vial with a Teflon-lined cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at ≤ -20°C.

Protocol 4.2: Analytical Method for Stability Monitoring (RP-HPLC)

This method provides a baseline for separating the parent compound from more polar degradation products like N-oxides.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be considered a starting point and may require optimization for specific degradation products.[13][14]

References

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • Edmondson, D. E., & Binda, C. (n.d.). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. PMC.
  • García-García, P., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
  • Gibis, M., & Baderschneider, A. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.
  • UBC Library Open Collections. (n.d.). Mechanism of permanganate oxidation of aliphatic amines.
  • Harris, R. C., & Williams, C. H. (2004). Chemical aspects of amine oxidation by flavoprotein enzymes. RSC Publishing.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • de Oliveira, G. N., et al. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO.
  • Books. (2023). Pharmaceutical Compounds With Antioxidant Properties.
  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Chen, B. H., & Lin, Y. L. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. PubMed.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Bhal, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Al-Wasidi, A. S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.
  • Amlathe, S. (2015). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Bognár, J. A., & Smith, J. S. (n.d.). Heterocyclic Amines in Fresh and Processed Meat Products. ACS Publications.
  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light.
  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • PubMed. (2007). Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides.

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Optimization

Optimizing extraction solvents for 4-(3,3-Dimethylazetidin-2-yl)pyridine isolation

Welcome to the Technical Support Center for the isolation and purification of 4-(3,3-Dimethylazetidin-2-yl)pyridine (CAS: 1781917-86-9)[1][2]. This guide is engineered for drug development professionals and synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(3,3-Dimethylazetidin-2-yl)pyridine (CAS: 1781917-86-9)[1][2].

This guide is engineered for drug development professionals and synthetic chemists who are scaling up or optimizing the liquid-liquid extraction (LLE) of this specific diamine building block. We have structured this resource to bypass generic advice, focusing instead on the physicochemical causality that dictates the behavior of this molecule during workup.

Part 1: The Chemical Mechanistic Foundation

To successfully isolate 4-(3,3-Dimethylazetidin-2-yl)pyridine, one must first understand its dual-basic nature. The molecule contains two distinct nitrogen centers:

  • The Pyridine Nitrogen: A weak base with an estimated pKa​ of ~5.2.

  • The Azetidine Nitrogen: A sterically hindered, secondary aliphatic amine with a much higher estimated pKa​ of ~10.5 to 11.0.

The Causality of Extraction Failure: At a neutral pH (pH 7.0), the azetidine nitrogen is entirely protonated, rendering the molecule highly hydrophilic and virtually impossible to extract into standard organic solvents. To drive the partition coefficient (LogD) in favor of the organic phase, the aqueous phase must be adjusted to at least two pH units above the highest pKa​ of the analyte[3]. Therefore, the extraction environment must be strictly maintained at pH > 12.5 .

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction is complete, but my extraction yield into ethyl acetate (EtOAc) is less than 40%. Where is my product? A: Your product is likely trapped in the aqueous phase due to incomplete deprotonation. If you quenched your reaction with saturated sodium bicarbonate ( NaHCO3​ ), the resulting pH is only ~8.3. At this pH, the azetidine ring remains protonated. Solution: Switch your basifying agent to 2M Sodium Hydroxide ( NaOH ) or Potassium Carbonate ( K2​CO3​ ) and verify that the aqueous layer tests at pH 12.5 before adding your organic extraction solvent[3].

Q2: I adjusted the pH to 13, but I am still seeing poor partitioning into my organic solvent. What solvent should I use? A: 4-(3,3-Dimethylazetidin-2-yl)pyridine is a relatively polar, low-molecular-weight heterocycle (MW: 162.23 g/mol ). Even in its neutral free-base form, it possesses significant water solubility. If you are using non-polar solvents like hexanes, toluene, or diethyl ether, the analyte will resist partitioning[4]. Solution: You must match the polarity of the analyte with the extraction solvent[4]. Dichloromethane (DCM) is the most efficient solvent for this structural class. If you require a halogen-free alternative for greener scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. It offers a higher polarity index than EtOAc and naturally separates from water more cleanly.

Q3: How can I force more of the free base into the organic phase without increasing the solvent volume? A: Employ a "salting-out" strategy. By saturating the aqueous phase with an inorganic salt (e.g., adding 3–5 M sodium sulfate or sodium chloride), you dramatically increase the ionic strength of the water[3]. This decreases the hydration capacity available for the organic amine, physically driving the 4-(3,3-Dimethylazetidin-2-yl)pyridine into the organic phase and improving your recovery[3].

Q4: I am forming a stubborn emulsion during the extraction. How do I break it? A: Emulsions in this system are typically caused by the surfactant-like behavior of partially protonated basic amines or the precipitation of inorganic salts at the phase boundary. Solution:

  • Ensure the pH is strictly >12.5 (mixed protonation states cause emulsions).

  • Filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

  • Add a small volume of brine (saturated NaCl) to increase density contrast between the phases.

Part 3: Standard Operating Protocol (Optimized LLE)

This self-validating protocol ensures maximum recovery of 4-(3,3-Dimethylazetidin-2-yl)pyridine by controlling pH, ionic strength, and solvent polarity.

Materials Required:

  • Extraction Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Aqueous Base: 2M NaOH (aq).

  • Salting Agent: Solid Sodium Chloride ( NaCl ).

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Methodology:

  • Quench & Basify: Transfer the crude reaction mixture to a separatory funnel. Slowly add 2M NaOH while swirling until the aqueous phase tests at pH 12.5–13.0 using universal indicator paper. (Self-Validation: If the pH drops after 5 minutes of stirring, unreacted acidic byproducts are still neutralizing the base. Add more NaOH until the pH is stable).

  • Salting Out: Add solid NaCl to the aqueous phase (approximately 200 mg per mL of aqueous solution) and stir until dissolved to saturate the aqueous layer[3].

  • Primary Extraction: Add the chosen organic solvent (e.g., 2-MeTHF) at a ratio of 1:1 to the aqueous volume. Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate completely.

  • Phase Separation: Drain the aqueous (lower) phase into an Erlenmeyer flask and collect the organic (upper, if using 2-MeTHF; lower, if using DCM) phase in a separate flask.

  • Back-Extraction: Return the aqueous phase to the separatory funnel. Extract with two additional portions of the organic solvent (0.5x volume each). Combine all organic phases.

  • Washing: Wash the combined organic phases with a minimal amount (0.2x volume) of saturated brine to remove residual NaOH .

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator bath 35°C, as low-molecular-weight azetidines can exhibit volatility).

Part 4: Quantitative Data & Solvent Comparison

Table 1: Evaluation of Extraction Solvents for 4-(3,3-Dimethylazetidin-2-yl)pyridine Isolation

SolventPolarity IndexBoiling Point (°C)Emulsion RiskEstimated Recovery (pH 13 + Brine)Recommended Use Case
Dichloromethane (DCM) 3.139.6Low> 95%Analytical scale, highest yield requirement.
2-Methyltetrahydrofuran 2.480.2Low85 - 90%Process scale-up, green chemistry alternative.
Ethyl Acetate (EtOAc) 4.477.1Moderate60 - 75%General use, requires strict salting-out.
Diethyl Ether 2.834.6High< 40%Not recommended (poor LogD for this analyte).

Part 5: Workflow Visualization

LLE_Optimization Start Crude Reaction Mixture Containing Target Analyte CheckPH Adjust Aqueous pH Is pH ≥ 12.5? Start->CheckPH AddBase Add 2M NaOH (Deprotonate Azetidine) CheckPH->AddBase No (pH < 12) SaltOut Add Solid NaCl (Salting-Out Effect) CheckPH->SaltOut Yes AddBase->CheckPH SolventChoice Select Organic Solvent SaltOut->SolventChoice DCM DCM (Highest Yield) SolventChoice->DCM MeTHF 2-MeTHF (Green/Scalable) SolventChoice->MeTHF EtOAc EtOAc (Prone to Emulsion) SolventChoice->EtOAc Extract Perform Liquid-Liquid Extraction (3x) DCM->Extract MeTHF->Extract EtOAc->Extract Success High Purity Target Isolated in Organic Phase Extract->Success

Fig 1. Decision tree for optimizing the LLE of 4-(3,3-Dimethylazetidin-2-yl)pyridine.

References

  • NextSDS. 4-(3,3-dimethylazetidin-2-yl)pyridine — Chemical Substance Information. Retrieved from:[Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from:[Link]

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinities of Azetidinyl-Pyridine Ligands for Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the binding affinities of receptor ligands based on the 4-(azetidin-2-yl)pyridine scaffold, with a focus on th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of receptor ligands based on the 4-(azetidin-2-yl)pyridine scaffold, with a focus on the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in neuroscience and drug development. While specific binding data for 4-(3,3-Dimethylazetidin-2-yl)pyridine is not extensively available in public literature, we can infer its likely activity and importance by comparing it to structurally similar and well-characterized ligands. This guide will delve into the significance of the α4β2 nAChR, the methodologies used to determine ligand binding affinities, and a comparative analysis of related compounds, offering insights for the rational design of novel therapeutics.

The α4β2 Nicotinic Acetylcholine Receptor: A Prime Therapeutic Target

The α4β2 nAChR is the most abundant subtype of nicotinic receptors in the mammalian brain, playing a critical role in a wide array of physiological processes, including learning, memory, attention, and reward pathways.[1][2][3] Its involvement in the pathophysiology of several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, makes it a highly attractive target for drug discovery.[2][3]

These receptors are ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine.[4] Nicotine, the primary addictive substance in tobacco, exerts its effects by acting as a potent agonist at α4β2 nAChRs, which have a high affinity for nicotine (Ki of approximately 1 nM).[1][2] The α4β2 receptors exist in two primary stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which differ in their sensitivity to nicotine and calcium permeability.[1][5] The development of ligands that can selectively target these receptor subtypes is a major goal in modern pharmacology, aiming to produce therapeutic effects with fewer side effects.

Determining Binding Affinity: A Crucial Step in Drug Discovery

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is a critical parameter in drug development, as it often correlates with the potency of the drug. High-affinity ligands are effective at lower concentrations, which can minimize off-target effects and improve the therapeutic index. The most common metrics used to quantify binding affinity are the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

The primary experimental method for determining the binding affinity of novel ligands for nAChRs is the competitive radioligand binding assay. This technique involves incubating a preparation of the target receptor (e.g., from rat brain tissue homogenates or cells expressing the receptor) with a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) that is known to bind to the receptor with high affinity. A range of concentrations of the unlabeled test compound is then added to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the affinity of the test compound can be determined.[6]

Comparative Analysis of Azetidinyl-Pyridine Ligands

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Nicotine α4β2~1[1][2]
A-85380 (3-(2(S)-Azetidinylmethoxy)pyridine) α4β20.011 - 0.210 (depending on halogen substitution)[7]
A-84543 α4β21.9[8]
Epibatidine nAChRs (non-selective)Sub-nanomolar[6]
Varenicline α4β2High Affinity (Partial Agonist)[1]

Insights from Comparative Analysis:

  • The Azetidine Moiety: The presence of the azetidine ring in A-85380 contributes to its high affinity for α4β2 nAChRs.[7] It is plausible that the 3,3-dimethyl substitution on the azetidine ring of 4-(3,3-Dimethylazetidin-2-yl)pyridine could influence its binding affinity and selectivity profile. These substitutions can affect the conformational flexibility of the ligand and its interactions with the binding pocket.

  • Pyridine Substitutions: Modifications to the pyridine ring, such as halogenation, have been shown to significantly impact binding affinity.[7] This highlights the importance of the electronic and steric properties of the pyridine ring in ligand-receptor interactions.

  • Subtype Selectivity: While high affinity is desirable, subtype selectivity is equally crucial to minimize side effects. For instance, ligands with high affinity for α4β2 nAChRs but low affinity for other subtypes like α3β4 (predominant in the ganglia) are preferred for CNS-targeted therapies.[8] The development of ligands like A-84543 and its analogs has been driven by the need for such selectivity.[6][8]

Experimental Protocol: Radioligand Competition Binding Assay

The following is a generalized protocol for a radioligand competition binding assay to determine the Ki of a test compound for α4β2 nAChRs.

Materials:

  • Rat brain cortex homogenate (or cell lines expressing human α4β2 nAChRs)

  • Radioligand: [3H]Epibatidine or -Cytisine

  • Test compound (e.g., 4-(3,3-Dimethylazetidin-2-yl)pyridine)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Prepare a membrane suspension from rat brain cortex or from cells stably expressing the α4β2 nAChR subtype.

  • Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (a saturating concentration of a non-radiolabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Pathways

To better understand the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and the experimental workflow.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR α4β2 nAChR ACh->nAChR Binds to Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Initiates

Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Receptor, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Liquid Scintillation Counting to Measure Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The 4-(azetidin-2-yl)pyridine scaffold represents a promising starting point for the development of potent and selective ligands for the α4β2 nicotinic acetylcholine receptor. By understanding the structure-activity relationships of well-characterized analogs and employing robust experimental methodologies like radioligand binding assays, researchers can effectively screen and optimize novel compounds. The ultimate goal is to develop ligands with high affinity and subtype selectivity, which hold the potential to become next-generation therapeutics for a range of neurological and psychiatric disorders. Further investigation into the binding properties of 4-(3,3-Dimethylazetidin-2-yl)pyridine and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Alpha-4 beta-2 nicotinic receptor - Wikipedia. [Link]

  • Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - Frontiers. [Link]

  • Exploring the Relationship between Nicotinic Acetylcholine Receptor Ligand Size, Efficiency, Efficacy, and C-Loop Opening - ACS Publications. [Link]

  • Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. [Link]

  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience. [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC. [Link]

  • Gating of nicotinic ACh receptors: latest insights into ligand binding and function - PMC. [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - MDPI. [Link]

  • Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain - ChemRxiv. [Link]

  • PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18 F-AZAN, a Radioligand with Optimal Brain Kinetics - Journal of Nuclear Medicine. [Link]

  • 5-substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with low picomolar affinity for alpha4beta2 nicotinic acetylcholine receptor and wide range of lipophilicity: potential probes for imaging with positron emission tomography - PubMed. [Link]

  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed. [Link]

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Comparative

A Researcher's Guide to the Comparative Toxicological Assessment of 4-(3,3-Dimethylazetidin-2-yl)pyridine and Its Structural Isomers

In the landscape of modern drug discovery, the pyridine and azetidine scaffolds are privileged structures, frequently incorporated into novel chemical entities to modulate physicochemical properties and biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyridine and azetidine scaffolds are privileged structures, frequently incorporated into novel chemical entities to modulate physicochemical properties and biological activity.[1] The compound 4-(3,3-Dimethylazetidin-2-yl)pyridine, a molecule combining both moieties, and its structural isomers represent a class of compounds with potential applications in medicinal chemistry. However, early and comprehensive toxicological assessment is paramount to de-risk drug development programs and ensure patient safety.

This guide provides a framework for the comparative toxicity evaluation of 4-(3,3-Dimethylazetidin-2-yl)pyridine and its key structural isomers. In the absence of direct comparative experimental data in the public domain, we will first explore a theoretical assessment based on structure-toxicity relationships and in silico predictions. Subsequently, we will detail a robust, multi-tiered experimental workflow, from initial in vitro screening to confirmatory in vivo studies, designed to build a comprehensive toxicity profile for each compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement a rigorous preclinical safety evaluation.

Part 1: The Compounds in Focus - Structural Isomers and Predicted Toxicity

The primary compound is 4-(3,3-Dimethylazetidin-2-yl)pyridine. Its key structural isomers for comparative analysis include:

  • Positional Isomers (Pyridine Ring):

    • 2-(3,3-Dimethylazetidin-2-yl)pyridine

    • 3-(3,3-Dimethylazetidin-2-yl)pyridine

  • Positional Isomers (Azetidine Ring):

    • 4-(2,2-Dimethylazetidin-3-yl)pyridine

  • Ring-Substituted Isomers:

    • 4-(Azetidin-2-yl)-2,6-lutidine (and other dimethylpyridine isomers)

The placement of the azetidine substituent on the pyridine ring and the position of the methyl groups are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic fate, thereby affecting its toxicity profile.

Hazard Classification of the Parent Compound

Publicly available information provides a general hazard classification for 4-(3,3-Dimethylazetidin-2-yl)pyridine, indicating potential for acute toxicity upon oral, dermal, or inhalation exposure. It is also classified as a skin irritant and a cause of serious eye damage, with a potential to cause drowsiness or dizziness (Specific Target Organ Toxicity – Single Exposure).[2] This initial classification underscores the necessity for a more detailed investigation.

Theoretical and In Silico-Based Comparative Assessment

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools are invaluable for initial risk assessment.[3][4][5][6][7] These computational models use a chemical's structure to predict its potential toxicological liabilities.

A theoretical comparison suggests the following potential differences among the isomers:

IsomerPredicted Physicochemical ImpactPotential Toxicological Implications
4-(3,3-Dimethylazetidin-2-yl)pyridine (Parent) Reference compound. The 4-position offers a direct vector for functionalization and interaction.Baseline toxicity profile as per hazard classification.[2]
2-(3,3-Dimethylazetidin-2-yl)pyridine Steric hindrance from the azetidine ring adjacent to the pyridine nitrogen may alter binding to metabolic enzymes (e.g., Cytochrome P450s) and biological targets.May exhibit a different metabolic profile compared to the 4-isomer, potentially leading to altered clearance and toxicity.
3-(3,3-Dimethylazetidin-2-yl)pyridine The 3-position is electronically distinct from the 2- and 4-positions in the pyridine ring, which could affect its reactivity and metabolic susceptibility.The general toxicity of pyridine derivatives can be significant; for example, 3-acetylpyridine has an oral LD50 in rats of 51 mg/kg. The specific toxicity of this isomer would require experimental validation.
4-(Azetidin-2-yl)-2,6-lutidine The presence of two methyl groups on the pyridine ring (lutidine) increases lipophilicity and may introduce new sites for metabolism (e.g., benzylic oxidation).Increased lipophilicity can sometimes correlate with increased toxicity. 2,4-Lutidine has a reported oral LD50 in rats of 200 mg/kg.[8]

This in silico approach helps prioritize compounds for experimental testing and provides a mechanistic hypothesis to investigate.[9][10]

Part 2: A Step-by-Step Experimental Workflow for Comparative Toxicity Profiling

A tiered approach is recommended, starting with high-throughput in vitro assays to rapidly screen for potential liabilities before proceeding to more resource-intensive in vivo studies.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Studies (if warranted) cluster_2 Analysis & Decision Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Analysis Comparative Analysis & Risk Assessment Cytotoxicity->Analysis Genotoxicity Genotoxicity Screening (e.g., Ames, Micronucleus) Genotoxicity->Analysis Metabolic Metabolic Stability (Liver Microsomes) Metabolic->Analysis AcuteTox Acute Systemic Toxicity (e.g., OECD 423) AcuteTox->Analysis Analysis->AcuteTox Proceed if risk-benefit is acceptable

Tiered workflow for comparative toxicity assessment.
Tier 1: In Vitro Toxicological Evaluation

In vitro assays are fundamental for early screening as they are cost-effective, require small amounts of test material, and help to "fail compounds fast" before significant investment.[4]

Causality: The first step is to determine the concentration at which a compound causes cell death. This provides a baseline measure of potency and helps in dose selection for subsequent, more complex assays.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each isomer.

G A Seed Cells (96-well plate) B Add Compound Isomers (Serial Dilution) A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizer E->F G Read Absorbance (~570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.

Causality: Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause genetic damage (mutations or chromosomal damage), which is a key indicator of carcinogenic potential.[3][11] A battery of tests is required as no single assay can detect all genotoxic mechanisms.[4]

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Principle: Uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.

  • Procedure:

    • Mix the test compound, the bacterial strain, and (in parallel experiments) a liver extract (S9 fraction) for metabolic activation.

    • Plate the mixture on a minimal agar medium.

    • Incubate for 48-72 hours.

    • A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Protocol 2: In Vitro Micronucleus Test (OECD 487)

  • Principle: Detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[3][12]

  • Procedure:

    • Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with at least three concentrations of the test compound, with and without S9 metabolic activation.

    • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells using a microscope or flow cytometry. A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Causality: A compound's susceptibility to metabolism by liver enzymes (primarily Cytochrome P450s) determines its half-life and potential for drug-drug interactions. Poor metabolic stability can lead to low bioavailability and the formation of reactive, toxic metabolites.

Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human or rat liver microsomes at 37°C.

  • Reaction Initiation: Start the reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the remaining compound concentration against time.

Tier 2: In Vivo Acute Toxicity Study

Causality: If a compound shows a promising profile in in vitro assays (i.e., low cytotoxicity, no genotoxicity, and acceptable metabolic stability), a preliminary in vivo study may be warranted to understand its effects in a whole organism. This provides data on systemic toxicity and helps identify target organs.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Principle: A stepwise procedure using a small number of animals (typically female rats) to identify a dose that causes signs of toxicity but no mortality. This avoids using death as an endpoint.

  • Procedure:

    • Administer a single oral dose of the compound to one animal at a defined starting level (e.g., 300 mg/kg).

    • Observe the animal for at least 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).

    • Depending on the outcome (survival or death), the next animal is dosed at a lower or higher fixed dose level.

    • The procedure continues until the dose causing evident toxicity or the maximum dose (2000 mg/kg) is identified.

    • At the end of the study, a gross necropsy is performed on all animals to identify any target organ toxicities.

Part 3: Synthesizing the Data for a Comparative Conclusion

The ultimate goal is to integrate the data from all assays to build a comprehensive toxicity profile for each isomer.

  • Cytotoxicity (IC₅₀): Provides a direct comparison of cellular potency. An isomer with a significantly lower IC₅₀ is more cytotoxic.

  • Genotoxicity: This is often a go/no-go endpoint. A positive result in either the Ames or micronucleus assay is a major red flag for carcinogenic potential.

  • Metabolic Stability (t½): A very short half-life may indicate poor bioavailability, while a very long half-life could lead to accumulation and chronic toxicity.

  • In Vivo Observations: Provides critical information on the overall toxicological response, including clinical signs, target organs, and an estimation of the lethal dose.

By presenting this integrated data in a clear, comparative format, researchers can make informed decisions about which isomer possesses the most favorable safety profile for advancement in a drug discovery pipeline. This structured, evidence-based approach ensures scientific rigor and aligns with the ethical principles of minimizing animal use while maximizing data-driven decision-making.

References

  • Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay. (n.d.).
  • WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022).
  • Charles River Laboratories. Genetic Toxicology Studies. (n.d.).
  • Ling, Y., et al.
  • Ferdous, J., et al. Molecular docking, molecular dynamics, and in silico toxicity prediction studies of coumarin, N-Oxalylglycine, organoselenium, organosulfur, and pyridine derivatives as histone lysine demethylase inhibitors. (2025).
  • Walsh Medical Media. Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. (2015).
  • Sigma-Aldrich.
  • ACS Publications. Accurate Prediction of Rat Acute Oral Toxicity and Reference Dose for Thousands of Polycyclic Aromatic Hydrocarbon Derivatives Based on Chemometric QSAR and Machine Learning. (2024).
  • QSAR approaches to predicting toxicity. PubMed. (n.d.).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Dimethylamino)pyridine. (2010).
  • PubMed. The predictivity of QSARs for toxicity: Recommendations for improving model performance. (2025).
  • GOV.UK. Incident management: pyridine. (2015).
  • Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.).
  • Sigma-Aldrich.
  • PMC.
  • ResearchGate. Lethal dose 50 (LD50 in mg/kg body)
  • ECHEMI. 4-(Dimethylamino)
  • Actylis Lab Solutions. Pyridine MSDS. (2010).
  • NextSDS. 4-(3,3-dimethylazetidin-2-yl)
  • NIH. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf. (n.d.).
  • ChemSupply Australia.
  • Jubilant Ingrevia. 4-(Dimethylamino)
  • MDPI. Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. (2024).
  • ACS Publications.
  • PubMed. Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. (2013).
  • PubMed. (E)-N'-(3,3-Dimethyl-2,6-diphenyl-piperidin-4-yl-idene)isonicotinohydrazide. (2010).
  • MDPI.
  • MDPI.
  • PubMed. Azetidines of pharmacological interest. (2021).
  • Jubilant Ingrevia.
  • Hilaris Publisher. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021).

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Safety & Regulatory Compliance

Safety

A Risk-Based Guide to Personal Protective Equipment for Handling 4-(3,3-Dimethylazetidin-2-yl)pyridine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, step-by-step guidance for the safe handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, step-by-step guidance for the safe handling of 4-(3,3-Dimethylazetidin-2-yl)pyridine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, we will employ a risk-based assessment grounded in the known hazards of its constituent chemical groups: the pyridine moiety and the azetidine ring.

Our methodology is guided by the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to ensure a self-validating system of laboratory safety.[1][2]

Hazard Recognition: A Tale of Two Moieties

The Pyridine Moiety: Pyridine and its derivatives are common in pharmaceuticals and are known to be hazardous. They are often flammable liquids with a strong, unpleasant odor.[3][4] Key hazards associated with pyridine include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6][7]

  • Irritation: Can cause severe irritation or burns to the skin and eyes.[3][7]

  • Organ Damage: May cause damage to the central nervous system, liver, and kidneys with single or repeated exposure.[3][8][9]

  • Flammability: Pyridine itself is a highly flammable liquid.[3][4][6]

The Azetidine Moiety: Azetidines are four-membered heterocyclic amines. While less common than pyridines, their strained ring structure can impart reactivity. They should be handled with care as potentially hazardous compounds.[10] General concerns for small-ring amines like azetidine include:

  • Corrosivity and Irritation: Amines can be corrosive and cause skin and eye irritation.[11]

  • Toxicity: Many small amine compounds are toxic and require careful handling to avoid exposure.[10]

  • Reactivity: The strained ring may be susceptible to ring-opening reactions.

Based on this analysis, 4-(3,3-Dimethylazetidin-2-yl)pyridine should be treated as a substance that is potentially toxic, an irritant to the skin and eyes, and harmful if absorbed through the skin or inhaled.[12]

Risk Assessment and PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[13][14] The minimum PPE for any laboratory work involving chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[15] This baseline must be supplemented based on the specific risks of the compound and procedure.

Risk Level / TaskRequired Personal Protective Equipment (PPE)
Low Risk (e.g., Handling sealed containers, working with very dilute solutions <1%)- Eye Protection: ANSI Z87-rated safety glasses with side shields.[15] - Hand Protection: Single pair of nitrile gloves. - Body Protection: Standard laboratory coat.
Medium Risk (Standard Operations) (e.g., Weighing solids, preparing stock solutions, performing reactions at ambient temperature)- Eye/Face Protection: Chemical splash goggles.[15][16] - Hand Protection: Double-gloving with nitrile gloves. - Body Protection: Standard laboratory coat. - Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[17][18]
High Risk (e.g., Large scale >5g, heating reactions, procedures with potential for aerosol generation)- Eye/Face Protection: Chemical splash goggles and a full-face shield.[15] - Hand Protection: Double-gloving with nitrile or neoprene gloves. For chemicals with unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[16] - Body Protection: Chemical-resistant apron over a laboratory coat. - Respiratory Protection: Work must be conducted in a fume hood. If there is a risk of exceeding exposure limits, a respirator may be required as per a formal respiratory protection program.[13][17]
A Deeper Dive into PPE Choices:
  • Eye and Face Protection: Standard safety glasses protect from impact but not from chemical splashes.[15] For handling any quantity of 4-(3,3-Dimethylazetidin-2-yl)pyridine outside of a sealed container, chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a higher splash risk.[15]

  • Hand Protection: Glove selection is critical. Nitrile gloves are a good starting point for incidental contact due to their resistance to a range of chemicals.[19] However, no single glove material is impervious to all chemicals.[20] For extended contact or when handling concentrated solutions, consider more robust options like neoprene or check specific chemical compatibility charts.[19][21][22] Always inspect gloves for tears or punctures before use and remove them immediately if contamination occurs.[19] Never reuse disposable gloves.[19]

  • Body Protection: A lab coat protects your skin and clothing from minor spills and splashes. For procedures with a higher risk of spillage, a chemical-resistant apron provides an additional layer of protection.

Operational and Disposal Plans

A safe protocol is a self-validating system. The following workflow integrates safety checks at each stage.

Workflow for Safe Handling and Solution Preparation

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Hazard Review Review this guide & relevant literature. B 2. Assemble PPE Gather all required PPE from the table. A->B C 3. Verify Engineering Controls Ensure fume hood is operational and safety shower/eyewash is accessible. B->C D 4. Weigh Compound Use an analytical balance inside the hood. Handle with care to avoid creating dust. C->D E 5. Prepare Solution Slowly add compound to the solvent. Keep container closed when not in use. D->E F 6. Decontaminate Wipe down surfaces and equipment. Dispose of contaminated wipes as hazardous waste. E->F G 7. Segregate Waste Collect liquid and solid waste in separate, labeled, and sealed containers. F->G H 8. Doff PPE & Wash Hands Remove PPE in correct order. Wash hands thoroughly. G->H

Caption: Step-by-step workflow for the safe handling of 4-(3,3-Dimethylazetidin-2-yl)pyridine.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

Disposal Plan

All waste containing 4-(3,3-Dimethylazetidin-2-yl)pyridine must be treated as hazardous waste.[24]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Keep solid and liquid waste separate.[25]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[24]

  • Storage: Store waste containers in a designated satellite accumulation area.[25] Containers must be kept closed except when adding waste.

  • Pickup: Arrange for waste pickup through your institution's EHS department in accordance with EPA and local regulations.[24][26][27]

By adhering to these rigorous, step-by-step protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Always prioritize a conservative approach when working with compounds of unknown toxicity.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Excedr. Retrieved from [Link]

  • 4-(3,3-dimethylazetidin-2-yl)pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety. (n.d.). American Chemical Society. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]

  • Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]

  • Glove Guide - Chemical Compatibility. (n.d.). University of South Florida. Retrieved from [Link]

  • HAZARD SUMMARY: PYRIDINE. (2002, March). New Jersey Department of Health. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET: PYRIDINE. (2011, August 29). Avantor. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, April 7). KANTO CHEMICAL CO., INC. Retrieved from [Link]

  • Guidelines for the selection of gloves for the workplace. (1994, July). NIOSH - PubMed. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific. Retrieved from [Link]

  • Pyridine: general information. (2024, November 28). GOV.UK. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]

  • Chemical Safety Information Resources | ACS College Safety Video #2. (2022, June 4). YouTube. Retrieved from [Link]

  • Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 2
4-(3,3-Dimethylazetidin-2-yl)pyridine
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